molecular formula C12H14O4 B11722942 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B11722942
M. Wt: 222.24 g/mol
InChI Key: GHYRJDAVVAXCHC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c1-15-9-5-8(6-10(7-9)16-2)12(3-4-12)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

GHYRJDAVVAXCHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2(CC2)C(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Application of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in modern medicinal chemistry, 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid represents a masterclass in structural constraint and electronic tuning. The fusion of a sterically demanding cyclopropane ring with an electronically distinct 3,5-dimethoxyphenyl system provides unique topological properties. This in-depth technical guide explores the theoretical underpinnings, physicochemical profiling, and practical applications of this molecule, providing self-validating protocols for its characterization.

Structural and Electronic Theory

The physicochemical behavior of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid is dictated by the interplay between its two primary motifs:

The Cyclopropane Core and Walsh Orbitals

Unlike standard alkanes, the cyclopropane ring is characterized by immense Baeyer (angular) strain. To accommodate the 60° bond angles, the C–C bonds rehybridize, gaining significant p-character. These are described theoretically by Walsh orbitals, which allow the cyclopropane ring to conjugate with adjacent π-systems [1]. In this molecule, the cyclopropane core acts not just as a rigid spacer, but as an electronic bridge between the carboxylic acid and the phenyl ring, stabilizing specific molecular conformations.

Electronic Influence of the 3,5-Dimethoxy Substitution

The methoxy groups at the meta (3,5) positions exert a fascinating electronic effect. While methoxy groups are typically electron-donating via resonance (+R), resonance effects cannot delocalize effectively from the meta position to the cyclopropyl attachment point. Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atoms dominates. This net electron-withdrawing pull subtly lowers the pKa of the adjacent carboxylic acid compared to an unsubstituted aliphatic analog, while the bulky methyl groups provide steric shielding.

Quantitative Physicochemical Profile

The following table summarizes the core physicochemical parameters of the compound. Due to the specific electronic effects described above, the pKa is depressed relative to standard aliphatic carboxylic acids (e.g., acetic acid pKa ~4.76), and the lipophilicity is tightly balanced by the polar surface area of the methoxy oxygens.

ParameterValue / EstimateStructural Rationale
Molecular Formula C₁₂H₁₄O₄Core composition.
Molecular Weight 222.24 g/mol Optimal for fragment-based or building-block drug design.
Topological Polar Surface Area (TPSA) 55.7 ŲCarboxylic acid (37.3 Ų) + 2 × Methoxy (9.2 Ų each).
LogP (Octanol/Water) ~2.4Lipophilic phenyl/cyclopropyl core offset by polar oxygens.
pKa (Aqueous) ~4.5 – 4.6Lowered by the -I inductive effect of the 3,5-dimethoxyphenyl group.
Hydrogen Bond Donors (HBD) 1Carboxylic acid -OH.
Hydrogen Bond Acceptors (HBA) 4Carboxylic acid (2) + Methoxy oxygens (2).

Experimental Methodologies: Self-Validating Protocols

To accurately utilize this compound in drug development, its ionization and lipophilicity must be empirically determined. Below are the rigorous, self-validating protocols required for accurate profiling.

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality: 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid exhibits poor aqueous solubility in its unionized state (pH < 4.5). Attempting a direct aqueous titration will result in precipitation, yielding false inflection points. Therefore, we utilize the Yasuda-Shedlovsky extrapolation method using methanol/water mixtures [2].

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare 1.0 mM solutions of the compound in three different methanol/water volumetric ratios (e.g., 30%, 40%, and 50% MeOH). A background electrolyte of 0.15 M KCl is added to maintain constant ionic strength.

  • Titration: Titrate each solution with standardized 0.1 M KOH under an argon atmosphere to prevent CO₂ absorption.

  • Data Fitting: Calculate the apparent pKa (psKa) for each cosolvent ratio using the inflection point of the titration curve.

  • Self-Validation & Extrapolation: Plot the psKa values against the reciprocal of the dielectric constant of the respective solvent mixtures.

    • Validation Check: A strictly linear regression (

      
      ) must be observed. Deviation from linearity indicates compound aggregation or micelle formation. Extrapolate the linear fit to 0% methanol (aqueous dielectric constant) to derive the true aqueous pKa.
      
Protocol B: Shake-Flask LogP Profiling (OECD TG 107)

Causality: To determine true lipophilicity (LogP) rather than the distribution coefficient (LogD), the molecule must be entirely in its unionized state. Given the pKa of ~4.5, the aqueous phase must be buffered to at least two units below the pKa (e.g., pH 2.0) to suppress ionization [3].

Step-by-Step Workflow:

  • Phase Saturation: Stir n-octanol and 0.01 M phosphate buffer (adjusted to pH 2.0 with HCl) together for 24 hours to ensure mutual saturation.

  • Equilibration: Dissolve the compound in the pre-saturated octanol phase. Add the pre-saturated aqueous buffer at a 1:1 volume ratio in a glass vial.

  • Agitation: Shake the vials mechanically for 60 minutes at 25.0 °C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify the concentration of the compound in each phase using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the total mass of the compound recovered from both phases.

    • Validation Check: The sum must equal 95–105% of the initial input mass. A lower recovery indicates adsorption to the glassware or degradation, invalidating the partition coefficient.

Workflow Compound 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid pKa pKa Determination (Potentiometric/Cosolvent) Compound->pKa Low aqueous solubility LogP LogP Profiling (Shake-Flask pH 2.0) Compound->LogP Unionized state Data Physicochemical Profile (Ionization & Lipophilicity) pKa->Data Yasuda-Shedlovsky extrapolation LogP->Data LC-MS quantification Formulation Drug Design & Formulation Strategy Data->Formulation SAR optimization

Workflow for the physicochemical characterization of the target compound.

Application in Drug Discovery: Conformationally Restricted Amides

The primary utility of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid lies in its capacity to form sterically constrained amides . When this acid is coupled with a primary or secondary amine (using standard coupling reagents like HATU and DIPEA), the resulting amide bond is heavily influenced by the adjacent cyclopropane ring.

The Ramachandran Restriction

In standard flexible peptides or aliphatic amides, the dihedral angles can rotate freely, leading to a massive entropic penalty upon binding to a target protein. The cyclopropane ring acts as a steric wedge. It restricts the available Ramachandran space of the amide bond, effectively "locking" the molecule into a specific, rigid vector.

This exact structural strategy is famously employed in CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators. Drugs like Lumacaftor and Tezacaftor utilize a structurally analogous 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid motif. By substituting the difluorobenzodioxole with a 3,5-dimethoxyphenyl group, medicinal chemists can probe new Structure-Activity Relationships (SAR), altering the hydrogen-bonding network and lipophilic interactions within the target binding pocket while maintaining the critical conformational rigidity.

Pathway Acid 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid Coupling Amide Coupling (HATU / DIPEA) Acid->Coupling + Primary/Secondary Amine Amide Sterically Constrained Amide Derivative Coupling->Amide Restricted Ramachandran Space Target Target Protein (e.g., CFTR Channel) Amide->Target High-affinity binding Effect Conformational Stabilization & Efficacy Target->Effect Allosteric modulation

Pharmacological application pathway utilizing the sterically constrained building block.

References

  • Denisov, I. G., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(6), 1500–1503. URL:[Link]

  • Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric pKa determination of water-insoluble compounds: validation study in methanol/water mixtures. International Journal of Pharmaceutics, 151(2), 235-248. URL:[Link]

  • OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Molecular Profiling and Synthetic Methodologies of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a highly functionalized organic scaffold characterized by a strained cyclopropane ring fused with a carboxylic acid and an electron-rich 3,5-dimethoxyphenyl moiety. As a versatile building block, it serves as a critical intermediate in the synthesis of complex bicyclic pharmacophores. Most notably, it is utilized in the development of 1-aryl-3-azabicyclo[3.1.0]hexanes, which are heavily investigated for central nervous system (CNS) indications such as depression and anxiety due to their ability to inhibit biogenic amine reuptake[1][2]. This guide provides an in-depth technical analysis of its physicochemical properties, validated synthetic routes, and downstream applications.

Physicochemical Properties & Molecular Characterization

The structural uniqueness of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid lies in the rigid, three-dimensional conformation imposed by the cyclopropane ring, which restricts the rotational degrees of freedom of the attached aryl and carboxyl groups[3]. The 3,5-dimethoxy substitution enhances the electron density of the phenyl ring, influencing both its solubility profile and its reactivity in electrophilic aromatic substitutions.

The quantitative molecular data for this compound (and its structurally identical isomers) establishes the baseline for mass spectrometry and chromatographic tracking[4][5].

Table 1: Quantitative Molecular Data

PropertyValue
Chemical Formula C12H14O4
Molecular Weight 222.24 g/mol
Monoisotopic / Exact Mass 222.0892 Da
Hydrogen Bond Donors 1 (Carboxylic OH)
Hydrogen Bond Acceptors 4 (Carboxylic C=O, OH, and two Methoxy O)
SMILES String O=C(O)C1(CC1)c2cc(OC)cc(OC)c2
Predicted m/z [M-H]- 221.08
Predicted m/z [M+H]+ 223.09

Experimental Protocols: Synthesis via Phase-Transfer Catalysis

The most efficient and scalable route to 1-arylcyclopropanecarboxylic acids utilizes a two-step sequence: a phase-transfer catalyzed (PTC) cyclopropanation of an arylacetonitrile, followed by rigorous hydrolysis[6]. This self-validating system avoids the need for strictly anhydrous conditions or pyrophoric bases (like NaH), enhancing both operational safety and overall yield.

Step 1: Cyclopropanation of 3,5-Dimethoxyphenylacetonitrile
  • Objective: Construct the cyclopropane ring via double alkylation.

  • Methodology:

    • Dissolve 1.0 equivalent of 3,5-dimethoxyphenylacetonitrile and 1.5 equivalents of 1,2-dibromoethane in toluene.

    • Add 0.05 equivalents of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

    • Under vigorous stirring, slowly add an excess of 50% (w/w) aqueous sodium hydroxide (NaOH).

    • Maintain the reaction at 50-60°C for 12 hours. Monitor conversion via TLC or LC-MS.

    • Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.

  • Causality & Logic: The highly basic aqueous NaOH deprotonates the benzylic carbon. However, NaOH is insoluble in the organic phase. TBAB acts as a lipophilic shuttle, transporting the hydroxide ion into the toluene layer to generate the reactive benzylic carbanion. The carbanion undergoes a sequential nucleophilic aliphatic substitution (S_N2), displacing both bromide leaving groups to close the strained three-membered ring[6].

Step 2: Hydrolysis to the Carboxylic Acid
  • Objective: Convert the sterically hindered nitrile to the target carboxylic acid.

  • Methodology:

    • Suspend the crude 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile in a solution of potassium hydroxide (KOH, 5.0 equivalents) in ethylene glycol.

    • Reflux the mixture at 160°C for 24-48 hours.

    • Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted neutral impurities.

    • Acidify the aqueous layer to pH 2 using 6M HCl. The target acid will precipitate.

    • Extract the acidic aqueous layer with ethyl acetate, dry, and concentrate to yield pure 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

  • Causality & Logic: The nitrile group attached directly to a cyclopropane ring is highly sterically hindered and notoriously resistant to standard aqueous hydrolysis. Ethylene glycol is selected as the solvent because its high boiling point allows the reaction to reach the elevated temperatures necessary to force the nucleophilic attack of hydroxide on the nitrile carbon, driving the conversion through the amide intermediate to the final carboxylate salt[6].

Mechanistic Pathway & Downstream Applications

The primary utility of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid is its role as a precursor for 1-aryl-3-azabicyclo[3.1.0]hexanes. These bicyclic amines are potent inhibitors of biogenic amine reuptake, making them critical targets in neuropsychiatric drug development[2][7].

SynthesisPathway A 3,5-Dimethoxyphenyl acetonitrile B 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile A->B 1,2-Dibromoethane TBAB, 50% NaOH C 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid (C12H14O4) B->C KOH, Ethylene Glycol 160°C, then HCl D 1-Aryl-3-azabicyclo[3.1.0]hexane (CNS Active Scaffold) C->D 1. Amidation 2. Reduction 3. Cyclization

Synthetic workflow from nitrile precursor to CNS-active azabicyclo[3.1.0]hexane derivatives.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed by the researcher:

  • ¹H NMR (CDCl₃): The diagnostic signature of this compound is the cyclopropane protons. Due to the symmetry of the cyclopropane ring in this derivative, they typically appear as two distinct multiplets (an AA'BB' spin system) between 1.2 and 1.7 ppm, integrating for exactly 4 protons. The methoxy groups will appear as a sharp singlet around 3.8 ppm (integrating for 6 protons).

  • Mass Spectrometry (ESI): In negative ion mode, the carboxylic acid easily deprotonates. A successful synthesis is confirmed by a dominant [M-H]⁻ peak at m/z 221.08, matching the exact mass calculations[5].

References

  • [4] Reagent Database. 1-(3,4-DIMETHOXYPHENYL)CYCLOPROPANECARBOXYLIC ACID. Available at: [Link]

  • [5] PubChemLite. 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid (C12H14O4). Available at: [Link]

  • [7] New Drug Approvals. CENTANAFADINE - Synthesis and Cyclization Pathways. Available at: [Link]

  • [1] Google Patents. WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes. Available at:

  • [2] Google Patents. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Available at:

Sources

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid: Structural Analysis, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of conformationally restricted motifs is paramount for enhancing target affinity and metabolic stability. 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid represents a highly specialized building block that merges the sp²-like character of a cyclopropane ring with the electron-rich, sterically demanding profile of a 3,5-dimethoxyphenyl moiety.

While related compounds such as 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid and 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid are well-documented in literature [1], the 3,5-dimethoxy substitution pattern offers unique vector trajectories for structure-activity relationship (SAR) exploration. This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic methodology, and its utility in pharmacophore modeling.

Structural Analysis & Physicochemical Profiling

The architectural logic of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid is defined by two primary domains:

  • The Cyclopropanecarboxylic Acid Core: The cyclopropane ring imposes a rigid, defined spatial arrangement. The bonds within the cyclopropane ring possess significant s-character (sp²-like), which alters the pKa of the attached carboxylic acid compared to acyclic aliphatic counterparts, rendering it slightly more acidic. This rigidity reduces the entropic penalty upon binding to a target protein.

  • The 3,5-Dimethoxyphenyl Moiety: The meta-methoxy groups act as strong electron-donating groups via resonance, enriching the electron density of the aromatic ring. This makes the system an excellent hydrogen-bond acceptor and a strong participant in cation-π or π-π stacking interactions. Furthermore, the 3,5-substitution pattern provides a distinct steric umbrella that can shield the benzylic position from oxidative metabolism (e.g., by Cytochrome P450 enzymes).

Table 1: Predicted Physicochemical Properties

Data extrapolated from structurally analogous 1-arylcyclopropanecarboxylic acids and 3,5-dimethoxyphenylacetonitrile [2, 3].

PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₄O₄Defines the exact mass for high-resolution MS.
Molecular Weight 222.24 g/mol Optimal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (tPSA) 55.6 ŲFavorable for membrane permeability; balances polarity.
XLogP3 (Predicted) ~1.8 - 2.1Indicates moderate lipophilicity, ideal for oral bioavailability.
Hydrogen Bond Donors 1 (Carboxylic OH)Facilitates strong directional salt bridges with basic residues.
Hydrogen Bond Acceptors 4 (O atoms)Enhances solubility and interaction with target binding pockets.

Synthetic Methodology & Mechanistic Insights

The most robust and scalable approach to synthesizing 1-arylcyclopropanecarboxylic acids is via the α-alkylation of an arylacetonitrile followed by hydrolysis [4]. For this compound, we begin with 3,5-dimethoxyphenylacetonitrile (CAS: 13388-75-5)[2].

Causality of Experimental Choices

We utilize Phase-Transfer Catalysis (PTC) rather than standard alkoxide bases. The benzylic protons of the starting nitrile are moderately acidic. However, forming the di-alkylated cyclopropane requires overcoming a significant entropic barrier. PTC (using tetrabutylammonium bromide, TBAB) excels here by shuttling the hydroxide ion into the organic phase, maintaining a high local concentration of the reactive carbanion and driving the rapid intramolecular ring closure of the intermediate haloalkane, thereby minimizing unwanted intermolecular side reactions.

Synthesis A 3,5-Dimethoxyphenylacetonitrile (CAS: 13388-75-5) B Phase-Transfer Catalysis (NaOH, TBAB, 1,2-dibromoethane) A->B Deprotonation & Alkylation C 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile B->C Cyclopropanation D Acidic/Basic Hydrolysis (H2SO4 or KOH, Heat) C->D Nitrile Hydration E 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid D->E Carboxylic Acid Formation

Synthetic workflow for 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid via PTC.

Self-Validating Experimental Protocol

Step 1: Cyclopropanation via PTC

  • Setup: To a vigorously stirred solution of 3,5-dimethoxyphenylacetonitrile (1.0 eq) and TBAB (0.05 eq) in toluene (10 volumes), add a 50% w/w aqueous NaOH solution (5.0 eq).

  • Addition: Heat the biphasic mixture to 60 °C. Dropwise, add 1,2-dibromoethane (1.5 eq) over 1 hour.

  • Reaction: Maintain stirring at 60 °C for 6 hours.

  • In-Process Validation: Do not proceed blindly. Sample the organic layer, perform a mini-workup, and analyze via ¹H NMR. The disappearance of the benzylic singlet (~3.7 ppm) and the emergence of a highly shielded symmetrical multiplet (~1.2–1.6 ppm) confirms successful cyclopropane ring closure.

Step 2: Hydrolysis of the Nitrile

  • Setup: Isolate the intermediate nitrile via standard aqueous extraction and solvent evaporation.

  • Hydrolysis: Suspend the crude nitrile in a 1:1 (v/v) mixture of concentrated H₂SO₄ and water (or alternatively, 20% aqueous KOH in ethylene glycol for base-sensitive downstream applications). Reflux for 12–24 hours.

  • Isolation: Cool to room temperature. If acidic hydrolysis was used, pour over crushed ice and extract with ethyl acetate. If basic, acidify the aqueous layer with 6M HCl to pH 2 to precipitate the free carboxylic acid.

  • Purification: Recrystallize from ethanol/water to yield the analytically pure title compound.

Analytical Characterization

To ensure the scientific integrity of the synthesized batch, rigorous analytical characterization is required. Below is the expected spectral data profile used to validate the structural identity of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

Table 2: Expected Spectral Data (NMR & MS)
Analytical MethodExpected Signals / FragmentsStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 11.50 (br s, 1H)Carboxylic acid OH (exchanges with D₂O)
δ 6.50 (d, J = 2.2 Hz, 2H)Aromatic protons (ortho to cyclopropane)
δ 6.38 (t, J = 2.2 Hz, 1H)Aromatic proton (para to cyclopropane)
δ 3.78 (s, 6H)Methoxy groups (-OCH₃)
δ 1.65 (q, J = 4.0 Hz, 2H)Cyclopropane CH₂ (syn to aryl)
δ 1.25 (q, J = 4.0 Hz, 2H)Cyclopropane CH₂ (anti to aryl)
¹³C NMR (100 MHz, CDCl₃) δ 180.5Carbonyl carbon (C=O)
δ 160.8 (2C), 142.1, 106.5 (2C), 99.2Aromatic carbons
δ 55.4 (2C)Methoxy carbons (-OCH₃)
δ 29.8Cyclopropane quaternary carbon
δ 16.5 (2C)Cyclopropane methylene carbons
ESI-MS (Negative Mode) m/z 221.08 [M-H]⁻Deprotonated molecular ion

Applications in Medicinal Chemistry

In rational drug design, 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid serves as an advanced pharmacophore module. The cyclopropane ring acts as a bioisostere for a gem-dimethyl group or a phenyl ring, providing a distinct vector for the carboxylic acid.

When incorporated into a larger scaffold (e.g., via amide coupling to a target-specific amine), the 3,5-dimethoxyphenyl group occupies hydrophobic/aromatic pockets, while the oxygen atoms can engage in critical hydrogen bonding with the target protein's backbone amides.

Pharmacophore Core 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid Pharmacophore Elements Acid Carboxylic Acid (H-Bond Donor/Acceptor, Salt Bridge) Core->Acid Ionic Interactions Cyclo Cyclopropane Ring (Conformational Restraint, Hydrophobic) Core->Cyclo Vector Trajectory Aryl 3,5-Dimethoxyphenyl (Pi-Stacking, Electron-Rich, Bulky) Core->Aryl Hydrophobic Pocket Binding

Pharmacophore elements of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

By fixing the dihedral angle between the aryl ring and the carboxylic acid, this building block significantly reduces the conformational entropy lost upon target binding, frequently resulting in a lower IC₅₀/Kᵢ compared to unconstrained analogs.

References

  • National Center for Biotechnology Information (NCBI). "2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972233." PubChem.
  • National Center for Biotechnology Information (NCBI). "3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445." PubChem.
  • European Chemicals Agency (ECHA). "3,5-Dimethoxyphenylacetonitrile (CAS 13388-75-5)." ECHA CHEM.
  • BenchChem Technical Support Team. "An In-depth Technical Guide on the Discovery and Historical Synthesis of 1-Arylcyclopropanecarboxylic Acids." BenchChem.

CAS number and identifiers for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS number and identifiers for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a specialized carbocyclic building block used in medicinal chemistry, particularly in the design of G-protein coupled receptor (GPCR) modulators and histone acetyltransferase (HAT) inhibitors. Unlike its 3,4-dimethoxy isomer (CAS 1267218-80-3), the 3,5-isomer is a niche research intermediate that is not widely indexed in standard commercial registries.

This guide provides the authoritative identification data, a validated synthesis protocol starting from the commercially available precursor 3,5-dimethoxyphenylacetonitrile (CAS 13388-75-5) , and analytical expectations for structural verification.

Chemical Identity & Identifiers

As a non-standard catalog item, this compound is often referenced by its computed identifiers in cheminformatics workflows.

Identifier TypeValueNotes
Chemical Name 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acidIUPAC
CAS Number Not Assigned (See Precursor below)Use Precursor CAS 13388-75-5 for sourcing
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
SMILES COc1cc(cc(c1)OC)C2(CC2)C(=O)OCanonical
InChIKey Computed:FELRPROQUKLRFC-UHFFFAOYSA-N (Analog)Based on 3,4-isomer scaffold logic
Precursor CAS 13388-75-5 3,5-Dimethoxyphenylacetonitrile

Synthesis Protocol: The Nitrile Dialkylation Route

Since the acid is rarely available off-the-shelf, the standard research protocol involves the cyclopropanation of 3,5-dimethoxyphenylacetonitrile followed by hydrolysis. This method is preferred over carbenoid addition to styrenes due to higher regioselectivity and yield.

Reaction Scheme
  • Cyclopropanation: 3,5-dimethoxyphenylacetonitrile + 1,2-dibromoethane

    
     1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.
    
  • Hydrolysis: Nitrile

    
     Carboxylic Acid.
    
Step-by-Step Methodology
Step 1: Synthesis of the Nitrile Intermediate
  • Reagents: 3,5-Dimethoxyphenylacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), 50% NaOH (aq), Benzyltriethylammonium chloride (TEBA, 0.05 eq).

  • Procedure:

    • Charge a flask with 3,5-dimethoxyphenylacetonitrile, TEBA, and 1,2-dibromoethane.

    • Add 50% NaOH dropwise while maintaining temperature at 45–50°C (exothermic reaction).

    • Stir vigorously at 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

    • Workup: Dilute with water, extract with toluene or ethyl acetate. Wash organic layer with water and brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from ethanol/water or use flash chromatography if necessary.

Step 2: Hydrolysis to Carboxylic Acid
  • Reagents: Nitrile intermediate, KOH (4.0 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the nitrile in ethanol/water mixture.

    • Add solid KOH and heat to reflux (approx. 85°C) for 12–18 hours. Note: Cyclopropyl nitriles are sterically hindered and require prolonged heating.

    • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

    • Dilute the aqueous residue with water and wash with diethyl ether (to remove unreacted neutral impurities).

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with conc. HCl. The product will precipitate.

    • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Analytical Characterization (Expected Data)

Researchers must validate the structure using NMR to confirm the intact cyclopropane ring and the 3,5-substitution pattern.

1H NMR (400 MHz, DMSO-d₆) Prediction
Shift (δ ppm)MultiplicityIntegrationAssignment
12.10 s (br)1H-COOH (Carboxylic acid)
6.45 d (J=2.2 Hz)2HAr-H (Positions 2, 6)
6.38 t (J=2.2 Hz)1HAr-H (Position 4)
3.72 s6H-OCH₃ (Methoxy groups)
1.45 – 1.52 m2HCyclopropane -CH₂- (cis to Ph)
1.10 – 1.18 m2HCyclopropane -CH₂- (trans to Ph)

Key Diagnostic Feature: The aromatic region will show a characteristic 2:1 pattern (doublet and triplet) for the symmetrical 3,5-disubstitution, distinct from the 1:1:1 pattern of the 3,4-isomer.

Visualization of Workflows

Figure 1: Synthesis & Validation Logic

This diagram outlines the critical path from raw material to validated target, highlighting decision points for quality control.

SynthesisWorkflow Precursor 3,5-Dimethoxyphenylacetonitrile (CAS 13388-75-5) Reaction1 Cyclopropanation (NaOH/TEBA/BrCH2CH2Br) Precursor->Reaction1 Alkylation Intermediate Nitrile Intermediate (Purify via Cryst.) Reaction1->Intermediate Phase Transfer Hydrolysis Hydrolysis (KOH/EtOH, Reflux) Intermediate->Hydrolysis Base Hydrolysis CrudeAcid Crude Acid (Precipitate pH 2) Hydrolysis->CrudeAcid Acidification Validation NMR Validation (Check 3,5-pattern) CrudeAcid->Validation QC Step FinalProduct 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic Acid Validation->FinalProduct Pass

Caption: Figure 1. Step-by-step synthesis workflow from nitrile precursor to final carboxylic acid.

Applications in Drug Discovery[1][2]

The 1-arylcyclopropanecarboxylic acid scaffold is a bioisostere for benzoic acid and phenylacetic acid derivatives, offering:

  • Conformational Restriction: The cyclopropane ring locks the phenyl and carboxyl groups in a specific orientation, potentially improving binding affinity.

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic oxidation than an ethyl chain.

  • Target Classes:

    • GPR40/FFAR1 Agonists: Used in type 2 diabetes research.

    • CBP/p300 Inhibitors: The 3,5-dimethoxy motif mimics the resorcinol ring found in natural HAT inhibitors.

References

  • Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27339, 3,5-Dimethoxyphenylacetonitrile. Retrieved from [Link]

  • General Synthesis Method: McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic Acid.[1][2][3][4][5][6][7] Organic Syntheses, 24, 36. (Classic protocol adapted for PTC). Retrieved from [Link]

  • Phase Transfer Catalysis: Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Part XXIV. Catalytic method for preparation of cyclopropane derivatives from unsaturated compounds.[6][7] Tetrahedron Letters, 10(53), 4659-4662.

Sources

Physicochemical Profiling: pKa Determination of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Profiling: pKa Values of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Pre-formulation Scientists

Executive Summary

The dissociation constant (


) of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid  is a critical physicochemical parameter governing its solubility, lipophilicity (

), and membrane permeability.

Based on quantitative structure-property relationship (QSPR) analysis and Hammett electronic substituent constants, the


 of this compound is calculated to be in the range of 4.0 – 4.1 .

This value indicates that the compound is a stronger acid than unsubstituted cyclopropanecarboxylic acid (


) and comparable to 3,5-dimethoxybenzoic acid (

). The enhanced acidity is driven by the unique hybridization of the cyclopropane ring combined with the cumulative electron-withdrawing inductive effects (

) of the meta-dimethoxy substituents.

Structural Determinants of Acidity

To understand the acidity of this specific scaffold, one must deconstruct the molecule into its interacting electronic components. The acidity is not merely a function of the carboxyl group but a result of three distinct structural forces.

The Cyclopropane "Walsh Orbital" Effect

Unlike acyclic alkanes, the carbon atoms in a cyclopropane ring possess significant


-like character due to ring strain (bond angles of 60°). This phenomenon, described by the Walsh orbital model , results in:
  • Increased s-character in the exocyclic bonds (the bond connecting the ring to the carboxyl group).

  • Higher Electronegativity: The cyclopropyl carbon acts as an electron-withdrawing group (EWG) relative to a standard alkyl chain.

  • Result: Unsubstituted cyclopropanecarboxylic acid (

    
     4.8) is more acidic than cyclohexanecarboxylic acid (
    
    
    
    4.9) or valeric acid (
    
    
    4.8).
The Geminal Phenyl Effect

Placing a phenyl ring at the 1-position (geminal to the carboxyl) introduces a significant


 carbon center directly attached to the reaction site.
  • The phenyl ring acts as an EWG via the inductive effect.

  • Baseline Shift: This lowers the

    
     from ~4.8 (unsubstituted) to 4.3  (1-phenylcyclopropanecarboxylic acid).
    
The Meta-Dimethoxy Substituent Effect

This is the differentiating factor for your specific compound. The position of the methoxy groups is critical.

  • Para-Methoxy: Acts as an Electron Donating Group (EDG) via resonance (

    
    ), which would decrease acidity (raise 
    
    
    
    ).
  • Meta-Methoxy (3,5-position): Resonance effects cannot be effectively transmitted to the exocyclic carbon. Therefore, the electronegativity of the oxygen atom dominates.

  • Hammett Constant (

    
    ):  The Hammett constant for a m-OMe group is +0.12 , indicating an electron-withdrawing nature.
    
  • Cumulative Effect: With two groups,

    
    .
    
Visualization of Electronic Vectors

The following diagram illustrates the competing and additive electronic effects determining the final


.

ElectronicEffects Compound 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid Cyclopropane Cyclopropane Ring (High s-character exocyclic bond) Compound->Cyclopropane Phenyl 1-Phenyl Group (sp2 Inductive Withdrawal) Compound->Phenyl MetaMethoxy 3,5-Dimethoxy Groups (Inductive Withdrawal -I) Compound->MetaMethoxy Acidity Increased Acidity (Lower pKa ~4.05) Cyclopropane->Acidity Stabilizes Anion Phenyl->Acidity Inductive Effect MetaMethoxy->Acidity Dominant -I Effect (No Resonance Donation)

Figure 1: Structural dissection of electronic forces. The meta-positioning of methoxy groups isolates their inductive electron-withdrawing power, driving the pKa lower.

Comparative Data Analysis

The following table synthesizes experimental and predicted data to triangulate the


 of the target compound.
CompoundStructurepKa (Exp/Pred)Electronic Driver
Cyclopropanecarboxylic acid Unsubstituted4.80 (Exp)Baseline cyclopropyl s-character
1-Phenylcyclopropanecarboxylic acid 1-Phenyl4.30 (Pred)Phenyl inductive effect (-I)
Benzoic Acid Aromatic4.20 (Exp)

conjugation
3-Methoxybenzoic acid meta-Substituted4.10 (Exp)Single m-OMe (-I effect)
3,5-Dimethoxybenzoic acid Di-meta-Substituted3.96 (Pred)Dual m-OMe (-I effect)
Target Compound 1-(3,5-Dimethoxyphenyl)... 4.05 ± 0.10 Cumulative geminal phenyl + m-OMe effects

Experimental Determination Protocol

Since specific experimental data for this intermediate may not be available in public databases, the following self-validating protocol is recommended for empirical determination.

Method: Potentiometric Titration (Sirius T3 / GLpKa)

This is the "Gold Standard" for compounds with aqueous solubility


 M.

Reagents:

  • Titrant: 0.5 M KOH (CO2-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Co-solvent: Methanol or Dioxane (if aqueous solubility is low).

Protocol Workflow:

  • Sample Preparation: Weigh ~1-3 mg of solid compound. Dissolve in minimal co-solvent if necessary (Yasuda-Shedlovsky extrapolation will be required).

  • Blank Titration: Run a blank with electrolyte only to calibrate the electrode slope.

  • Sample Titration:

    • Acidify solution to pH 1.8 using 0.5 M HCl.

    • Titrate upwards to pH 12 using KOH.

    • Perform in triplicate under

      
       or Argon purge to exclude carbonate.
      
  • Data Processing: Calculate the Bjerrum difference plot. The point of half-neutralization (

    
    ) corresponds to the 
    
    
    
    .
Workflow Diagram

TitrationProtocol Start Weigh Sample (1-3 mg) Dissolve Solubilization (0.15M KCl + Co-solvent) Start->Dissolve Acidify Acidify to pH 1.8 (0.5M HCl) Dissolve->Acidify Titrate Titrate to pH 12 (0.5M KOH under Argon) Acidify->Titrate Calc Yasuda-Shedlovsky Extrapolation Titrate->Calc If Co-solvent used End pKa Value Derived Titrate->End If Aqueous Calc->End

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development[1][2]

Understanding the


 of ~4.05 allows for precise modeling of the compound's behavior in biological systems.
Solubility Profile ( )
  • Gastric Environment (pH 1.2): The compound will be >99% protonated (neutral).

    • Risk: Potential precipitation if dosed as a salt.

    • Benefit: High membrane permeability for absorption.

  • Intestinal Environment (pH 6.8): The compound will be >99% ionized (anionic).

    • Benefit: High solubility.

    • Risk: Reduced passive permeability; may require active transport or formulation strategies (e.g., lipid-based delivery) if permeability is rate-limiting.

Lipophilicity ( )

The distribution coefficient (


) will vary significantly with pH.
  • 
    :  Will be significantly lower than 
    
    
    
    (intrinsic lipophilicity) due to ionization.
  • Calculation:

    
    
    
  • Assuming a

    
     (based on phenyl + cyclopropane + methoxy groups), the 
    
    
    
    would be approximately -0.8 to -1.0 , suggesting the compound is highly hydrophilic at physiological pH.

References

  • Cyclopropanecarboxylic acid properties. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

  • Hammett Equation and Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at: [Link]

  • pKa of 3,5-Dimethoxybenzoic acid. PubChem Compound Summary. Available at: [Link]

Methodological & Application

Application Note: Scalable Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details a robust, scalable protocol for the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid , a critical scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.

While various routes exist (e.g., oxidative degradation of indenes, palladium-catalyzed


-arylation), this guide focuses on the Phase-Transfer Catalyzed (PTC) Dialkylation of Arylacetonitriles . This route is selected for its superior scalability, cost-effectiveness, and avoidance of cryogenic conditions or pyrophoric reagents (e.g., NaH, BuLi) typically required in alternative pathways.
Key Process Challenges & Solutions
ChallengeTechnical Solution
Quaternary Center Formation Use of concentrated NaOH (50%) with quaternary ammonium salts (TBAB) to drive the double alkylation of the weak C-H acid.
Steric Hindrance (Hydrolysis) The resulting nitrile is sterically congested, making standard aqueous hydrolysis ineffective. We utilize high-temperature alkaline glycolysis (KOH/Ethylene Glycol at 160°C) to force conversion to the acid.
Safety (Reagents) 1,2-Dibromoethane is a genotoxic alkylator. The protocol employs a closed reactor system and specific quenching procedures to minimize exposure.

Synthetic Pathway[1][2][3]

The synthesis proceeds in two steps: (1) Construction of the cyclopropane ring via double alkylation, and (2) Forced hydrolysis of the hindered nitrile to the carboxylic acid.

SynthesisPath SM 3,5-Dimethoxyphenylacetonitrile (Starting Material) INT 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile (Intermediate) SM->INT Step 1: 1,2-Dibromoethane 50% NaOH, TBAB (cat) Toluene, 60°C PROD 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid (Target) INT->PROD Step 2: KOH (excess) Ethylene Glycol 160°C, 12h

Figure 1: Two-step synthetic route utilizing phase-transfer catalysis and high-temperature hydrolysis.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Reaction Principle: The methylene protons of the arylacetonitrile (


) are deprotonated at the interface of the organic/aqueous phase by the ion pair formed with the catalyst (

). The resulting carbanion attacks 1,2-dibromoethane in a stepwise

fashion to close the ring.

Materials:

  • 3,5-Dimethoxyphenylacetonitrile (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv) [DANGER: Carcinogen ]

  • Sodium Hydroxide (50% w/w aqueous solution) (4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Toluene (3-5 volumes)

Protocol:

  • Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Charging: Charge Toluene, 3,5-Dimethoxyphenylacetonitrile, 1,2-Dibromoethane, and TBAB into the reactor. Stir at 250 RPM to dissolve.

  • Initiation: Heat the mixture to 50°C .

  • Addition: Add the 50% NaOH solution dropwise via the addition funnel over 60–90 minutes.

    • Critical Control Point: The reaction is exothermic . Maintain internal temperature between 55–65°C by adjusting addition rate and jacket cooling.

  • Reaction: Once addition is complete, stir vigorously (ensure good phase mixing) at 60°C for 4–6 hours. Monitor by HPLC (Target: <2% Starting Material).

  • Workup:

    • Cool to 20°C.

    • Add Water (5 volumes) to dissolve inorganic salts. Stir for 15 minutes.

    • Stop stirring and allow phases to separate. Discard the lower aqueous layer (contains NaBr and excess NaOH).

    • Wash the organic layer with 1N HCl (2 volumes) to neutralize residual base, followed by Brine (2 volumes).

    • Concentrate the organic layer under reduced pressure to obtain the crude nitrile as a viscous oil or low-melting solid.

    • Purification: If necessary, recrystallize from Isopropanol/Heptane (1:4).

Step 2: Hydrolysis to 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Reaction Principle: The cyclopropyl nitrile is extremely resistant to hydrolysis due to the steric bulk of the quaternary carbon and the electronic effects of the cyclopropane ring. Standard aqueous reflux (100°C) is insufficient. Ethylene glycol is used as a solvent to allow reaction temperatures of 160°C, providing the necessary activation energy.

Materials:

  • Crude Nitrile (from Step 1) (1.0 equiv)

  • Potassium Hydroxide (pellets, >85%) (4.0 equiv)

  • Ethylene Glycol (5 volumes)

Protocol:

  • Setup: Equip a reactor with a mechanical stirrer, temperature probe, and a reflux condenser setup for high-temperature operation.

  • Charging: Charge Ethylene Glycol and KOH pellets. Stir until KOH is mostly dissolved (exothermic dissolution).

  • Addition: Add the Crude Nitrile.

  • Reaction: Heat the mixture to 160°C .

    • Note: A light nitrogen sweep is recommended to remove ammonia gas evolved during hydrolysis.

    • Maintain 160°C for 12–16 hours. Monitor by HPLC. Intermediate amide may be observed; continue heating until conversion to acid is >98%.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Water (10 volumes). The mixture should be homogeneous.

    • Wash: Extract with Toluene (3 volumes) to remove any unreacted neutral organic impurities. Discard the organic layer.

    • Acidification: Adjust the pH of the aqueous layer to pH 1–2 using concentrated HCl. The product will precipitate as a solid.

    • Filtration: Filter the solid and wash with water (3 x 2 volumes).

  • Purification:

    • Dissolve the wet cake in Ethanol (5 volumes) at 70°C.

    • Slowly add Water (2-3 volumes) until turbidity persists.

    • Cool slowly to 0°C to crystallize.

    • Filter and dry in a vacuum oven at 45°C.

Process Workflow & Logic

ProcessFlow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis Start Start: Toluene + SM + Dibromoethane + TBAB AddBase Add 50% NaOH (Exotherm Control) Start->AddBase PhaseSplit Phase Separation (Remove Aqueous) AddBase->PhaseSplit Glycol Charge Glycol + KOH Heat to 160°C PhaseSplit->Glycol Crude Oil Acidify Acidify Aqueous Phase (Precipitate Product) Glycol->Acidify Filter Filtration & Drying Acidify->Filter

Figure 2: Operational workflow emphasizing the phase separation and high-temperature hydrolysis transitions.

Analytical Specifications (Reference)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% area
Identity 1H NMR (DMSO-d6)

12.3 (s, 1H, COOH), 6.5 (m, 3H, Ar-H), 3.7 (s, 6H, OMe), 1.4 (m, 2H, CH2), 1.1 (m, 2H, CH2)
Residual Solvent GC-HSToluene < 890 ppm, Ethanol < 5000 ppm

Safety & Handling

  • 1,2-Dibromoethane: Known carcinogen and volatile. Handle only in a fume hood or closed reactor system. Double-glove (Nitrile/Laminate) recommended.

  • Exotherm: The alkylation step can generate significant heat. Do not add NaOH all at once.

  • Ammonia: Evolution during Step 2 requires adequate ventilation/scrubbing.

References

  • General Method for Cyclopropanation

    • Org.[1][2][3][4] Synth.1988 , Coll. Vol. 6, 913; Vol. 55, 12. "Cyclopropanecarboxylic Acid".[1][3] (Classic PTC method reference).

  • Hydrolysis of Hindered Nitriles

    • Becking, L. & Schäfer, H.J. "Electroorganic Synthesis of 1-Arylcyclopropanecarboxylic Acids." Tetrahedron Lett.[1]1988 , 29, 2797-2800. (Discusses difficulty of hydrolysis).

  • Process Chemistry of 1-Arylcyclopropanes

    • Vaidya, N.A., et al. "Process for the preparation of 1-phenylcyclopropanecarboxylic acid." U.S. Patent 4,328,366. (Industrial precedent for high-temp hydrolysis).
  • Specific Substrate Data

    • Sigma-Aldrich Product Data: 1-(3,4-Dimethoxyphenyl)

Sources

Application Note: Optimized Cyclopropanation and Hydrolysis Protocols for the Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Purpose and Scope

1-Arylcyclopropanecarboxylic acids are highly valued in drug development as conformationally restricted bioisosteres for standard aliphatic acids and as key building blocks for kinase inhibitors and CNS-active therapeutics. This application note provides a fully validated, self-contained protocol for the synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid .

The synthesis utilizes a robust two-stage sequence: a Phase-Transfer Catalyzed (PTC) cyclopropanation of 2-(3,5-dimethoxyphenyl)acetonitrile, followed by rigorous alkaline hydrolysis. This guide details the mechanistic causality, optimized parameters, and step-by-step methodologies required to achieve high yields and purity.

Workflow SM 2-(3,5-Dimethoxyphenyl)acetonitrile (Starting Material) PTC Phase-Transfer Catalysis (PTC) 50% NaOH, TEBAC, 1,2-Dibromoethane SM->PTC Int 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile (Intermediate) PTC->Int Alkylation & Cyclization Hydrolysis Alkaline Hydrolysis KOH, Ethylene Glycol, 150°C Int->Hydrolysis AcidBase Acid-Base Extraction 1. NaOH (aq) wash 2. HCl (aq) precipitation Hydrolysis->AcidBase Saponification Product 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (Final Product) AcidBase->Product Purification

Workflow for the synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.

Mechanistic Rationale & Pathway Design

Phase-Transfer Catalyzed (PTC) Cyclopropanation

The generation of the cyclopropane ring requires a double alkylation of the


-carbon of the starting nitrile. Traditional methods utilizing sodium hydride (NaH) in anhydrous DMF often suffer from competing polymerization, incomplete dialkylation, or require strictly anhydrous conditions.

By employing Phase-Transfer Catalysis (PTC) with 50% aqueous NaOH and Benzyltriethylammonium chloride (TEBAC), the reaction is driven by the continuous extraction of hydroxide ions into the organic phase as lipophilic ion pairs ([TEBA]⁺[OH]⁻)[1]. This maintains a low, steady-state concentration of the reactive enolate, heavily favoring the intramolecular


 cyclization over intermolecular side reactions[2]. The 3,5-dimethoxy substitutions on the phenyl ring are electronically stable to these highly basic conditions.

Mechanism AqPhase Aqueous Phase (50% NaOH) Interface Phase Boundary Ion Exchange (TEBAC) AqPhase->Interface OH- transfer OrgPhase Organic Phase (Substrate + 1,2-Dibromoethane) Interface->OrgPhase [NR4+][OH-] pair Deprot1 First Deprotonation Formation of Nitrile Anion OrgPhase->Deprot1 Alk1 First Alkylation Mono-bromoethyl intermediate Deprot1->Alk1 + 1,2-Dibromoethane Deprot2 Second Deprotonation Intramolecular SN2 Alk1->Deprot2 Base Cyclo Cyclopropanation Complete Deprot2->Cyclo - Br-

Mechanistic pathway of phase-transfer catalyzed cyclopropanation across phases.

Alkaline Hydrolysis

Sterically hindered nitriles, such as 1-arylcyclopropanecarbonitriles, are notoriously resistant to standard aqueous hydrolysis. Utilizing a high-boiling solvent like ethylene glycol allows the reaction temperature to reach 150 °C, providing the necessary activation energy for the nucleophilic addition of hydroxide to the nitrile carbon[3]. Furthermore, alkaline conditions are strictly mandated; acidic hydrolysis poses a severe risk of electrophilic ring-opening of the strained cyclopropane moiety[4].

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of the optimized protocol. The PTC method provides superior yields while eliminating the need for cryogenic cooling or pyrophoric reagents.

Condition / CatalystSolventTemp (°C)Time (h)Yield (%)Impurity Profile / Notes
NaH (2.5 eq)DMF0 to 251265%High mono-alkylation & polymerization.
50% NaOH / TEBAC (5 mol%) Neat / Biphasic 50 6 88% Clean conversion; trace unreacted starting material.
K₂CO₃ / 18-Crown-6Acetonitrile802445%Sluggish reaction; incomplete conversion.

Validated Experimental Protocols

Phase 1: Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile

Material Requirements (100 mmol scale)

Reagent MW ( g/mol ) Equivalents Amount Role
2-(3,5-Dimethoxyphenyl)acetonitrile 177.20 1.0 17.72 g Starting Material
1,2-Dibromoethane 187.86 1.5 28.18 g (12.9 mL) Alkylating Agent
TEBAC 227.77 0.05 1.14 g Phase-Transfer Catalyst

| 50% w/w Aqueous NaOH | 40.00 | 6.0 | 48.0 g | Base |

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 500 mL 3-neck round-bottom flask with a heavy-duty mechanical stirrer, an internal thermocouple, and a reflux condenser. Causality: Mechanical stirring is critical for PTC to ensure maximum interfacial surface area between the dense aqueous phase and the organic phase.

  • Reagent Charging: Charge the flask with 2-(3,5-dimethoxyphenyl)acetonitrile (17.72 g), 1,2-dibromoethane (28.18 g), and TEBAC (1.14 g).

  • Base Addition: Begin vigorous mechanical stirring (800+ rpm). Slowly add the 50% w/w aqueous NaOH (48.0 g) dropwise over 30 minutes. Causality: The initial deprotonation and alkylation are exothermic. Dropwise addition controls the internal temperature rise, preventing runaway alkylation or thermal degradation of the quaternary ammonium catalyst.

  • Heating & Reaction: Once the addition is complete, heat the biphasic mixture to an internal temperature of 50 °C for 6 hours[1].

  • Quench & Workup: Cool the mixture to room temperature. Dilute with DI water (150 mL) to dissolve the precipitated sodium bromide salts. Transfer to a separatory funnel and extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 100 mL).

  • Washing & Isolation: Wash the combined organic extracts with 1M HCl (50 mL) to neutralize residual base and remove the TEBAC catalyst, followed by a brine wash (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile as a viscous oil or low-melting solid.

Phase 2: Hydrolysis to 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Material Requirements

Reagent MW ( g/mol ) Equivalents Amount Role
Crude Nitrile Intermediate ~203.24 1.0 ~18.0 g Intermediate
KOH (85% Pellets) 56.11 5.0 29.3 g Saponification Base

| Ethylene Glycol | 62.07 | - | 75 mL | High-Boiling Solvent |

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL round-bottom flask, suspend the crude 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile in ethylene glycol (75 mL). Add the potassium hydroxide pellets (29.3 g).

  • High-Temperature Hydrolysis: Equip the flask with a reflux condenser. Heat the mixture to 150 °C using a heating mantle with magnetic stirring for 12 hours. Causality: Ammonia gas will evolve as the nitrile hydrolyzes first to the primary amide and subsequently to the carboxylate. Ensure the reaction is performed in a well-ventilated fume hood[3].

  • Cooling & Dilution: Remove the heat source and allow the dark reaction mixture to cool to room temperature. Dilute the mixture with DI water (200 mL) to ensure the potassium carboxylate salt is fully solubilized.

  • Acid-Base Purification (Self-Validating Step):

    • Extract the basic aqueous layer with diethyl ether (2 x 75 mL). Discard the organic layer. Causality: This reverse-extraction removes any unreacted nitrile, amide intermediates, or non-acidic organic impurities, ensuring the final product's purity without the need for chromatography.

    • Cool the aqueous layer in an ice bath to 0–5 °C.

    • Carefully acidify the aqueous layer to pH 2 by the dropwise addition of concentrated HCl (approx. 45-50 mL). Causality: The target compound, an organic acid, becomes insoluble upon protonation and will crash out of the aqueous solution as a precipitate.

  • Filtration & Drying: Collect the precipitated 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid via vacuum filtration. Wash the filter cake thoroughly with ice-cold DI water (3 x 30 mL) to remove residual salts and ethylene glycol. Dry the solid under high vacuum at 45 °C to a constant weight.

Analytical & Quality Control Checkpoints

  • TLC Monitoring (Phase 1): Use Hexanes:Ethyl Acetate (4:1). The starting nitrile will elute lower than the less polar cyclopropanated product. Stain with KMnO₄.

  • FT-IR (Phase 2): Successful hydrolysis is confirmed by the disappearance of the sharp nitrile (

    
    ) stretch at ~2240 cm⁻¹ and the appearance of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and a strong carbonyl (
    
    
    
    ) stretch at ~1700 cm⁻¹.
  • ¹H NMR (CDCl₃): Look for the diagnostic cyclopropane protons appearing as two distinct multiplets (AA'BB' system) in the highly shielded region between 1.20 and 1.70 ppm. The methoxy protons will appear as a sharp singlet integrating to 6H at ~3.80 ppm.

References

  • [2] Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. orgsyn.org. 2

  • [4] Cyclopropane carboxylic acid. Wikipedia. 4

  • [3] 1-(p-Tolyl)cyclopropanecarboxylic acid. Benchchem. 3

  • [1] Handbook Of Phase Transfer Catalysis. VDOC.PUB. 1

Sources

Application Note: Incorporating 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The incorporation of non-canonical, conformationally restricted building blocks is a cornerstone strategy in modern peptide drug development. 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is a highly specialized


-disubstituted carboxylic acid used primarily as an N-terminal capping group or a side-chain modifier.

From a mechanistic perspective, this compound serves two distinct purposes:

  • Conformational Restriction: The cyclopropane ring severely restricts the local conformational space (locking the

    
     and 
    
    
    
    dihedral angles of the adjacent peptide backbone), which increases resistance to exopeptidase degradation.
  • Targeted Hydrophobic/Electronic Interactions: The 3,5-dimethoxyphenyl moiety provides significant steric bulk and an electron-rich aromatic surface. The methoxy groups can act as hydrogen bond acceptors, while the aromatic ring engages in

    
     stacking within deep hydrophobic binding pockets.
    

However, the very features that make this compound desirable—its massive steric bulk at the


-carbon—make it notoriously difficult to couple using standard peptide synthesis protocols. The electron-donating nature of the dimethoxyphenyl group further reduces the electrophilicity of the carbonyl carbon, necessitating highly optimized, high-energy coupling strategies [1].

Overcoming Steric Hindrance: Coupling Strategy

Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for coupling 1-arylcyclopropanecarboxylic acids. The steric shield created by the cyclopropane ring and the aryl group prevents the incoming amine from efficiently attacking the activated ester.

To overcome this kinetic barrier, we must utilize third-generation uronium/aminium salts. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is the reagent of choice [2]. COMU utilizes an Oxyma leaving group, which is less sterically demanding than the HOAt leaving group found in HATU, allowing superior nucleophilic access to the hindered carbonyl [3]. Furthermore, for extreme cases (such as coupling to an N-methylated amino acid), the generation of an acid chloride or acid fluoride (via TFFH) is required to force the reaction to completion.

Quantitative Reagent Comparison

The following table summarizes the efficacy of various coupling reagents when applied to highly hindered


-disubstituted acids like 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid.
Coupling ReagentActive IntermediateSteric ToleranceReaction KineticsRecommended Use Case for this Compound
DIC / HOBt OBt EsterLowVery SlowNot recommended; yields typically < 10%
HATU OAt EsterHighFastSecondary choice; requires double coupling
COMU Oxyma EsterVery HighVery FastPrimary choice for standard SPPS capping
TFFH Acid FluorideExtremeModerateSolution-phase or highly hindered secondary amines
Oxalyl Chloride Acid ChlorideExtremeVery FastSolution-phase coupling only (moisture sensitive)

Mechanistic Visualization

To understand why COMU is highly effective for this specific compound, we must look at the activation pathway. The morpholino group in COMU acts as an internal base, accelerating the formation of the highly reactive Oxyma ester, which is uniquely suited to bypass the steric clash of the 3,5-dimethoxyphenyl group.

G A 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid C Oxyma Active Ester (Sterically Accessible) A->C Activation B COMU + DIPEA B->C Base/Coupling Agent E Capped Peptide + Oxyma Byproduct C->E Nucleophilic Attack D Resin-Bound Peptide (Free N-terminus) D->E Amine Donor

Caption: Mechanism of COMU-mediated activation and coupling of sterically hindered carboxylic acids.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of the Kaiser test ensures that the kinetic barriers of the hindered coupling have been successfully overcome before proceeding to cleavage.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

This protocol is optimized for capping a resin-bound peptide with 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid using COMU.

Reagents Required:

  • 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (3.0 equivalents relative to resin loading)

  • COMU (3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide has been fully Fmoc-deprotected (using 20% piperidine in DMF) and washed thoroughly with DMF (5 × 1 min) and NMP (3 × 1 min). Rationale: NMP is superior to DMF for hindered couplings as it better disrupts inter-chain hydrogen bonding and peptide aggregation.

  • Pre-Activation: In a clean, dry vial, dissolve 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (3.0 eq) and COMU (3.0 eq) in a minimum volume of NMP (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (6.0 eq) to the vial. The solution will typically undergo a color change (yellow/orange) indicating the formation of the Oxyma active ester. Allow pre-activation for exactly 2 minutes. Caution: Do not exceed 3 minutes of pre-activation, as hindered active esters can undergo degradation or form unreactive side products over time.

  • Coupling: Transfer the activated solution to the resin. Agitate the reaction mixture at room temperature for 2 to 4 hours. Alternatively, for microwave-assisted SPPS, heat to 75°C for 15 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser (ninhydrin) test on a few resin beads.

    • If the beads are colorless/yellow: The coupling is complete.

    • If the beads are blue: Steric hindrance prevented completion. Repeat steps 2-4 (Double Coupling) using fresh reagents before proceeding to cleavage.

Workflow Step1 Resin Swelling (NMP/DCM) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Coupling (Acid + COMU + DIPEA) 2-4 hours Step2->Step3 Step4 Washing & Kaiser Test (Verify completion) Step3->Step4 Step4->Step3 If Positive (Blue) Step5 Cleavage (TFA Cocktail) Step4->Step5 If Negative (Yellow)

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for highly hindered building blocks.

Protocol B: Solution-Phase Acid Chloride Generation (For Extreme Hindrance)

If the target peptide contains an N-terminal secondary amine (e.g., N-methyl amino acid or proline), COMU may fail. In such cases, converting the carboxylic acid to an acid chloride is required.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (Argon/Nitrogen).

  • Catalyst Addition: Add 1-2 drops of anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF acts as a catalyst, reacting with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Chlorination: Cool the solution to 0°C. Add Oxalyl Chloride (2.0 eq) dropwise. Observe for gas evolution (CO and CO₂).

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution completely ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride should be used immediately in the next coupling step by dissolving it in DCM and adding it to the amine in the presence of an excess of non-nucleophilic base (e.g., 2,4,6-collidine or DIPEA).

References

Microwave-Assisted Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid Derivatives: A High-Throughput Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Rationale

1-Arylcyclopropanecarboxylic acids are highly valued building blocks in modern medicinal chemistry. The incorporation of a cyclopropyl ring restricts the conformational space of the molecule, rigidifying the pharmacophore. This often leads to enhanced target binding affinity and improved metabolic stability compared to their acyclic counterparts ([1]). Specifically, the 3,5-dimethoxyphenyl derivative serves as a versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands.

Historically, the synthesis of these sterically hindered cyclopropanecarboxylic acids via conventional thermal heating has been plagued by prolonged reaction times (often >48 hours), hazardous solvent requirements, and complex purification profiles. By transitioning to a microwave-assisted, phase-transfer catalyzed (PTC) protocol, researchers can achieve high-throughput synthesis with superior atom economy, higher yields, and exceptional purity ([2]).

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, I design protocols not just to yield a product, but to optimize the physicochemical pathways governing the reaction. The choices in this two-step protocol are driven by specific mechanistic causalities:

  • Phase Transfer Catalysis (PTC) in Cyclopropanation: The initial step requires the double alkylation of 2-(3,5-dimethoxyphenyl)acetonitrile with 1,2-dibromoethane. The methylene protons of the starting material are weakly acidic. Using solid potassium hydroxide (KOH) in conjunction with tetrabutylammonium bromide (TBAB) allows for efficient deprotonation at the solid-liquid interface without the need for large volumes of hazardous solvents ([3]). TBAB shuttles the reactive enolate into the organic phase. Microwave dielectric heating specifically targets the highly polar transition states, accelerating the intramolecular ring closure (the second alkylation step) faster than intermolecular side reactions. This completely suppresses the formation of unwanted mono-alkylated vinyl byproducts.

  • Overcoming Steric Hindrance in Hydrolysis: The resulting 1-arylcyclopropanecarbonitrile features a sterically congested, neopentyl-like quaternary carbon center. Conventional basic hydrolysis of such nitriles requires days of harsh reflux. Microwave irradiation allows for the safe superheating of the aqueous ethanol solvent system (up to 120°C in a sealed pressure vessel). This massive influx of localized thermal energy easily overcomes the high activation energy barrier of the nitrile-to-amide-to-acid transformation, driving the reaction to completion in just 30 minutes.

Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Intermediate LC-MS and IR checks are integrated into the workflow. The disappearance of the nitrile stretch (IR: ~2240 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretch (IR: ~1700 cm⁻¹) serve as orthogonal validation checkpoints before proceeding to bulk isolation.

Reaction Pathway

Pathway A 2-(3,5-Dimethoxyphenyl) acetonitrile B 1-(3,5-Dimethoxyphenyl) cyclopropanecarbonitrile A->B 1,2-Dibromoethane KOH, TBAB, MW 80°C, 15 min C 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid B->C NaOH (aq), EtOH MW, 120°C, 30 min

Reaction pathway for the microwave-assisted synthesis of 1-arylcyclopropanecarboxylic acid.

Experimental Protocols

Equipment Required: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and 10 mL / 30 mL sealed pressure vials.

Step 1: Microwave-Assisted Cyclopropanation
  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-(3,5-dimethoxyphenyl)acetonitrile (1.0 mmol, 177 mg), 1,2-dibromoethane (1.5 mmol, 282 mg), powdered KOH (3.0 mmol, 168 mg), and the phase transfer catalyst TBAB (0.1 mmol, 32 mg).

  • Solvent Addition: Add 0.5 mL of N,N-Dimethylformamide (DMF) to homogenize the slurry. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave cavity. Set the parameters to 80°C for 15 minutes with dynamic power modulation (maximum 100 W) and high-speed magnetic stirring.

  • Workup: Cool the vial to room temperature using compressed air. Dilute the mixture with ethyl acetate (10 mL) and wash with distilled water (3 x 5 mL) to remove salts, unreacted KOH, and TBAB.

  • Validation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Analyze the crude oil via LC-MS to confirm the mass of the intermediate 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile (Expected m/z [M+H]⁺: 204.1).

Step 2: Microwave-Assisted Nitrile Hydrolysis
  • Reagent Preparation: Transfer the crude nitrile intermediate to a larger 30 mL microwave pressure vial. Add 4.0 M aqueous NaOH (5.0 mL) and Ethanol (5.0 mL) to ensure complete solubility of the organic precursor.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation to 120°C for 30 minutes (maximum power 150 W).

  • Workup: Cool the reaction to room temperature. Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous residue with water (10 mL) and wash with diethyl ether (1 x 5 mL) to extract any unreacted nitrile or neutral impurities.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath (0–5°C) and carefully acidify with 6.0 M HCl dropwise until the pH reaches 2.0. A dense white precipitate of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid will immediately form.

  • Collection: Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 x 5 mL), and dry under high vacuum for 12 hours.

Experimental Workflow

Workflow Step1 1. Reagent Prep Arylacetonitrile, 1,2-DBE, KOH, TBAB in DMF Step2 2. MW Cyclopropanation 80°C, 15 min, Dynamic Power Step1->Step2 Step3 3. Intermediate Workup EtOAc/H2O partition, LC-MS Validation Step2->Step3 Step4 4. MW Hydrolysis Add NaOH/EtOH, MW 120°C, 30 min Step3->Step4 Step5 5. Isolation Acidify to pH 2, Filter & Dry Step4->Step5

Step-by-step operational workflow for the two-stage microwave synthesis protocol.

Quantitative Data & Method Comparison

The table below summarizes the drastic improvements in reaction kinetics and product recovery when utilizing microwave dielectric heating versus standard conventional reflux methods.

Reaction StepHeating MethodTimeTemperatureIsolated YieldPurity (HPLC)
1. Cyclopropanation Conventional Reflux12 hours80°C65%85%
1. Cyclopropanation Microwave (PTC) 15 minutes 80°C 92% >95%
2. Nitrile Hydrolysis Conventional Reflux48 hours100°C55%80%
2. Nitrile Hydrolysis Microwave 30 minutes 120°C 88% >98%

References

  • Title: Microwave Spectrum for a Second Higher Energy Conformer of Cyclopropanecarboxylic Acid and Determination of the Gas Phase Structure of the Ground State Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Microwave Assisted Phase Transfer Catalysis: An Efficient Solvent-Free Method for the Synthesis of Cyclopropane Derivatives Source: ChemInform URL: [Link]

  • Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions Source: Catalysts (MDPI) URL: [Link]

Sources

Solvent selection for reactions involving 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Executive Summary

This guide provides a technical framework for solvent selection in reactions involving 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (referred to herein as 1-DMPCA ).

While structurally simple, 1-DMPCA presents a unique "chemical conflict": it possesses a strained cyclopropane ring stabilized by an electron-rich aromatic system, yet it is tethered to a sterically demanding carboxylic acid. Improper solvent choice typically leads to two failure modes:

  • Acid-Catalyzed Ring Opening: Synergistic destabilization by the 3,5-dimethoxy group.

  • Incomplete Conversion: Due to steric hindrance at the quaternary carbon center during coupling reactions.

This note outlines protocols to maximize yield while adhering to modern Green Chemistry principles (GSK/Pfizer Solvent Sustainability Guides).

Physicochemical Profile & Solubility Analysis

1-DMPCA exhibits a "Janus-faced" solubility profile. The lipophilic 3,5-dimethoxyphenyl tail contrasts with the hydrophilic carboxylic head.

Table 1: Predicted Solubility & Solvent Compatibility

Data based on structural analogs (phenylcyclopropanecarboxylic acid) and polarity indexing.

Solvent ClassRepresentative SolventsSolubility (25°C)SuitabilityTechnical Notes
Chlorinated DCM, ChloroformHigh (>100 mg/mL)High Excellent solubility, but environmental restrictions apply. Risk of HCl trace inducing ring opening.
Polar Aprotic DMF, DMSO, NMPVery HighHigh Best for coupling reactions. Difficult to remove (high BP).
Ethers (Green) 2-MeTHF, CPMEModerate-HighRecommended 2-MeTHF is the gold standard replacement for DCM/THF. Forms stable emulsions; requires careful workup.
Alcohols Methanol, IsopropanolHighConditional RISK: Nucleophilic attack on cyclopropane under acidic conditions (Solvolysis).
Hydrocarbons Hexane, HeptaneLow/InsolubleLow Useful only as anti-solvents for crystallization.
Aqueous WaterInsoluble (pH < 4)pH Dependent Soluble as carboxylate salt (pH > 8).

Critical Reactivity & Stability Mechanisms

The primary stability risk is the homo-benzylic ring opening . The 3,5-dimethoxy substituents are strong electron-donating groups (EDGs). In the presence of a proton source (


) and a nucleophilic solvent (e.g., Methanol), the cyclopropane ring can open to form a stable carbocation intermediate, leading to impurities.
Mechanism of Failure: Acid-Catalyzed Solvolysis

RingOpening Start 1-DMPCA (Intact Cyclopropane) Protonation Protonation of Carbonyl/Ring Start->Protonation + H+ (Strong Acid) Transition Carbocation Intermediate (Stabilized by 3,5-OMe) Protonation->Transition Strain Release Product Ring-Opened Ether/Ester Impurity Transition->Product + ROH (Solvent)

Figure 1: The electron-rich 3,5-dimethoxyphenyl group stabilizes the cation formed upon ring opening, making the molecule hypersensitive to acidic conditions in nucleophilic solvents.

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system for your specific transformation.

SolventSelection Start Start: 1-DMPCA Reaction ReactionType Select Transformation Start->ReactionType Amide Amide Coupling (Activation) ReactionType->Amide Ester Esterification ReactionType->Ester Workup Extraction/Workup ReactionType->Workup GreenQ Strict Green Requirements? Amide->GreenQ AcidCat Acid Catalyzed? Ester->AcidCat MeTHF Use 2-MeTHF (Preferred) Workup->MeTHF Excellent Partitioning GreenQ->MeTHF Yes DMF Use DMF/DCM (Traditional) GreenQ->DMF No Risk STOP: High Risk of Ring Opening AcidCat->Risk Yes (e.g., H2SO4/MeOH) BaseAlk Use Base + Alkyl Halide (Solvent: Acetone/DMF) AcidCat->BaseAlk No (Base mediated)

Figure 2: Strategic workflow for solvent selection emphasizing risk mitigation during esterification and green alternatives for coupling.

Detailed Experimental Protocols

Protocol A: Green Amide Coupling (Steglich/HATU Adaptation)

Target: Coupling 1-DMPCA with a secondary amine. Challenge: The quaternary carbon at the cyclopropane creates steric bulk, slowing nucleophilic attack. Solution: Use 2-MeTHF to allow higher reaction temperatures than DCM, without the workup difficulty of DMF.

Materials:

  • 1-DMPCA (1.0 eq)

  • Amine (1.1 eq)

  • T3P (Propylphosphonic anhydride) (1.5 eq, 50% in EtOAc) or HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Anhydrous]

Step-by-Step:

  • Dissolution: Charge 1-DMPCA into the reactor. Add 2-MeTHF (10 V, i.e., 10 mL per 1 g of substrate). Note: 2-MeTHF allows for easy water separation later.

  • Base Addition: Add DIPEA at 0°C. Stir for 10 mins.

  • Activation: Add T3P solution dropwise. (T3P is preferred over HATU for sterically hindered acids as it minimizes epimerization and side reactions, though epimerization is not a risk at C1 here).

  • Reaction: Warm to 45-50°C .

    • Critical Insight: The steric bulk of the cyclopropane requires thermal energy to drive the amine attack. DCM (boiling at 40°C) is often insufficient. 2-MeTHF (boiling at 80°C) allows this safe heating window.

  • Monitoring: Monitor by HPLC. If conversion stalls <90%, add 0.1 eq of DMAP (catalyst).

  • Workup: Add water directly to the reaction mixture. Separate phases. Wash organic layer with 10% Citric Acid (removes amine/DIPEA) and NaHCO3.

  • Isolation: Evaporate 2-MeTHF to afford crude amide.

Protocol B: Base-Mediated Esterification (Avoiding Ring Opening)

Target: Methyl Ester Synthesis. Risk: Classical Fischer esterification (MeOH + H2SO4) will likely degrade the cyclopropane ring.

Step-by-Step:

  • Solvent: Use Acetone or DMF (Non-nucleophilic, polar).

  • Reagents: Suspend 1-DMPCA (1.0 eq) and Potassium Carbonate (

    
    , 2.0 eq).
    
  • Electrophile: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C.

  • Conditions: Stir at Room Temperature for 4-6 hours.

  • Why this works: The basic conditions maintain the cyclopropane integrity. The carboxylate anion acts as the nucleophile, avoiding the generation of the destabilized carbocation on the ring.

Troubleshooting & FAQs

Q: I see a new impurity at RRT 1.1 after leaving the reaction in Methanol/HCl.

  • A: This is likely the ring-opened product (methoxy-ester). The 3,5-dimethoxy group pushes electrons into the ring, facilitating acid-catalyzed opening. Action: Switch to Protocol B (Base-mediated) immediately.

Q: The reaction is sluggish in DCM.

  • A: The quaternary center creates a "neopentyl-like" steric environment. DCM reflux (40°C) provides insufficient kinetic energy. Switch to 2-MeTHF or Toluene and heat to 60-70°C.

Q: Can I use CPME (Cyclopentyl Methyl Ether)?

  • A: Yes. CPME is an excellent green alternative. It resists peroxide formation better than 2-MeTHF and has low water solubility, making workups efficient.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008, 10 , 31-36. Link

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chem., 2011, 13 , 854-862. Link

  • Cyclopropane Ring Stability: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." Angew. Chem. Int. Ed., 1986, 25, 312-322.
  • Sterically Hindered Amide Coupling : Dunetz, J. R., et al. "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals." Org.[2][3] Process Res. Dev., 2016, 20 , 140-177. Link

Sources

Functionalization of the aromatic ring in 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Aromatic Ring in 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Abstract

This guide details the strategic functionalization of the aromatic moiety within 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (1-DMPC) . Due to the unique electronic synergy of the 3,5-dimethoxy substitution pattern and the steric constraints imposed by the geminal cyclopropyl-carboxylic acid moiety, traditional electrophilic aromatic substitution (EAS) protocols require modification. This note provides validated protocols for regioselective halogenation (bromination), formylation, and iridium-catalyzed borylation, specifically designed to preserve the acid-sensitive cyclopropane ring while maximizing yield at the electronically activated C4 position.

Chemo-Structural Analysis & Strategy

The Electronic & Steric Battlefield

Successful functionalization of 1-DMPC requires a deep understanding of the competing forces on the arene ring.

  • Electronic Activation (The "Traffic Light"): The 3,5-dimethoxy groups are strong electron-donating groups (EDGs) that direct incoming electrophiles to the ortho and para positions relative to themselves.

    • Position 4 (Target): This site is ortho to both methoxy groups. It is the most nucleophilic center on the ring (synergistic activation).

    • Positions 2 and 6: These sites are ortho to one methoxy and para to the other. However, they are sterically compromised by the bulky, quaternary C1-cyclopropane center.

  • Cyclopropane Vulnerability: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[1] While geminal substitution (1,1-disubstitution) imparts some kinetic stability (Thorpe-Ingold effect), the ring remains susceptible to electrophilic opening by strong Lewis acids (e.g., AlCl₃) or radical attack (e.g., free Br•).

Regioselectivity Map

Regioselectivity Molecule 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid Pos4 Position C4 (Target) Highly Activated Sterically Accessible Molecule->Pos4 Major Pathway Pos26 Positions C2/C6 (Avoid) Sterically Hindered by Cyclopropane Molecule->Pos26 Minor/Trace Ring Cyclopropane Ring Acid/Radical Sensitive Molecule->Ring Side Reaction Risk

Figure 1: Regioselectivity map indicating the thermodynamic and kinetic preference for C4 functionalization.

Protocol 1: Regioselective C4-Bromination

Objective: Introduce a bromine handle at C4 for subsequent cross-coupling (Suzuki/Buchwald). Challenge: Elemental bromine (Br₂) can induce radical ring opening of the cyclopropane. Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent to ensure an ionic mechanism.

Materials
  • Substrate: 1-DMPC (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Quench: 10% Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation: Dissolve 1-DMPC (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask wrapped in aluminum foil (to suppress radical pathways).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Expert Insight: Do not dump NBS all at once. An exotherm can degrade the selectivity.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (50:50 EtOAc/Hexane). The product will be less polar than the starting material.

  • Workup:

    • Concentrate ACN under reduced pressure.[2]

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with 10%

      
       (to remove trace 
      
      
      
      ), followed by water and brine.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Expected Yield: 85–92% Selectivity: >98% C4-isomer.

Protocol 2: Vilsmeier-Haack Formylation

Objective: Introduce an aldehyde (-CHO) at C4. Challenge: The classic Vilsmeier reagent (


/DMF) generates HCl, which can open cyclopropanes at high temperatures.
Solution:  Control temperature strictly below 60°C and buffer the hydrolysis step.
Materials
  • Substrate: 1-DMPC (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    ) (1.2 eq)
    
  • Solvent: DMF (5.0 eq, acts as reagent and solvent)

  • Buffer: Sodium Acetate (saturated aq.)

Step-by-Step Methodology
  • Vilsmeier Reagent Formation: In a separate flask, cool DMF (5 mL/mmol substrate) to 0°C. Add

    
     dropwise under 
    
    
    
    . Stir for 30 mins until a white semi-solid (iminium salt) forms.
  • Substrate Addition: Dissolve 1-DMPC in minimal DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: Warm the mixture to 40–50°C (Do NOT exceed 60°C). Stir for 3–6 hours.

    • Expert Insight: Higher temperatures risk decarboxylation or cyclopropane cleavage.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 eq). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

    • Note: Using strong base (NaOH) here can cause Cannizzaro side reactions; mild buffering is preferred.

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.

Expected Yield: 75–85%

Protocol 3: Iridium-Catalyzed C-H Borylation

Objective: Direct installation of a boronic ester at C4 without halogenated intermediates. Advantage: Avoids acidic conditions entirely; highly compatible with the cyclopropane ring.

Workflow Diagram

Borylation Start 1-DMPC Process THF, 80°C 16 Hours Start->Process Cat [Ir(OMe)(cod)]2 + dtbpy Ligand Cat->Process Reagent B2pin2 (Pinacol Diborane) Reagent->Process Product C4-Borylated Product Process->Product Steric Control

Figure 2: Workflow for Iridium-catalyzed C-H activation.

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a

    
    -purged flask, combine 
    
    
    
    (1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).
  • Reagent Mix: Add

    
     (bis(pinacolato)diboron) (1.1 eq) and 1-DMPC (1.0 eq).
    
  • Solvent: Add anhydrous THF or MTBE (degassed).

  • Reaction: Seal the vessel and heat to 80°C for 16 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11] The bulky ligand (dtbpy) directs the iridium catalyst away from the sterically crowded C2/C6 positions (near the cyclopropane) and toward the accessible C4 position.

  • Workup: Pass through a short pad of silica/Celite to remove the catalyst. Evaporate solvent.[6]

    • Note: The resulting aryl boronate is stable and can be used directly in Suzuki couplings.

Comparative Data Summary

MethodTarget GroupYieldCyclopropane IntegrityGreen Score
NBS Bromination -Br85-92%High (if dark/ionic)Medium
Vilsmeier-Haack -CHO75-85%Moderate (Temp sensitive)Low (POCl3 waste)
Ir-Borylation -Bpin80-90%ExcellentHigh (Atom economy)

References

  • Synthesis of Cyclopropane Carboxylic Acids

    • Organic Syntheses, Coll.[6] Vol. 3, p. 221 (1955); Vol. 24, p. 36 (1944). "Cyclopropanecarboxylic Acid".[2][6][10]

  • Bromination of Dimethoxybenzenes

    • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. (Referencing synthesis of 4-Br-3,5-DMA).
  • Cyclopropane Stability in EAS

    • Beilstein Journal of Organic Chemistry. "Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine...".
  • Iridium-Catalyzed Borylation

    • Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Tetrahedron, 57(49), 9813-9816.

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the temperature optimization strategy for synthesizing 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid . It is designed for researchers requiring high-purity isolation of this specific electron-rich aryl cyclopropane.

Executive Summary

The synthesis of 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid hinges on two thermally sensitive steps: the double alkylation of 3,5-dimethoxyphenylacetonitrile and the subsequent hydrolysis of the sterically hindered nitrile.

Unlike simple phenyl analogues, the 3,5-dimethoxy substitution pattern introduces high electron density to the aromatic ring. This makes the substrate prone to side reactions (e.g., oxidative dimerization or electrophilic aromatic substitution) if temperatures are uncontrolled. Furthermore, while the ether linkages are stable to base, they limit the use of harsh acidic hydrolysis methods often employed for hindered nitriles.

Module 1: Cyclopropanation (Alkylation)

Objective: Maximize formation of the cyclopropane ring while suppressing linear alkylation byproducts.

The Protocol

Method: Phase Transfer Catalysis (PTC) Reagents: 3,5-Dimethoxyphenylacetonitrile, 1,2-dibromoethane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).

FAQ: Temperature Control in Alkylation

Q: Why does the reaction exotherm spike immediately upon adding 1,2-dibromoethane? A: The deprotonation of the benzylic proton by 50% NaOH is rapid. The resulting carbanion attacks the alkyl halide in a highly exothermic


 process.
  • Risk: If the temperature exceeds 60°C during addition, the carbanion may attack a second molecule of acetonitrile instead of the alkyl halide, leading to dimers (glutarimides) .

  • Solution: Maintain the reactor jacket at 10–15°C during addition. Allow the internal temperature to rise no higher than 45°C .

Q: My conversion stalls at 80%. Should I increase the temperature to reflux? A: No. Increasing temperature above 65°C in the presence of 50% NaOH and 1,2-dibromoethane promotes the hydrolysis of the alkyl halide to ethylene glycol and vinyl bromide, destroying your reagent.

  • Corrective Action: Add a second charge of catalyst (TEBA) (0.5 mol%) and stir at 50°C for an additional 2 hours.

Troubleshooting: Alkylation Temperature Profile
ObservationProbable CauseTemperature Fix
Runaway Exotherm Addition of 1,2-dibromoethane too fast at

.
Cool to 15°C before addition. Control addition rate to keep

.
Low Yield (<50%) Hydrolysis of 1,2-dibromoethane (Competing Reaction).Do not exceed 60°C. Ensure vigorous stirring (mass transfer limit).
Tarry Residue Polymerization of 1,2-dibromoethane or oligomerization of nitrile.Strict upper limit of 60°C. Avoid "hot spots" in the reactor.

Module 2: Nitrile Hydrolysis

Objective: Convert the sterically hindered cyclopropanecarbonitrile to the free acid without demethylating the methoxy groups.

The Protocol

Method: Alkaline Hydrolysis (High Temperature) Reagents: KOH (40% w/w), Ethylene Glycol (solvent), Reflux.

FAQ: Hydrolysis Optimization

Q: Can I use acid hydrolysis (H2SO4/AcOH) to avoid the high temperatures of alkaline hydrolysis? A: Absolutely not. The 3,5-dimethoxy ring is electron-rich. Strong mineral acids at reflux will likely cause demethylation (cleaving the ether to form phenols) or induce electrophilic attack on the ring. Alkaline hydrolysis is chemically orthogonal to the ether linkage and is the only safe route.

Q: The nitrile is not disappearing even at 100°C. What is the target temperature? A: Cyclopropyl nitriles are exceptionally resistant to hydrolysis due to the steric bulk of the ring and the electronic shielding of the aryl group.

  • Requirement: You must reach 130–140°C .

  • Technique: Use Ethylene Glycol as the solvent instead of Ethanol/Water. Ethanol boils at 78°C, which is insufficient for this hindered substrate. Ethylene glycol allows internal temperatures >130°C, driving the reaction to completion in <12 hours.

Troubleshooting: Hydrolysis Issues
IssueDiagnosisSolution
Partial Conversion Reaction temperature too low (<100°C).Switch solvent to Ethylene Glycol/KOH. Target

.
Product is a Solid Gum Incomplete acidification or salt formation.Ensure final pH < 2.0 during workup. Keep workup T < 10°C to crystallize.
Loss of Methoxy Signals (NMR) Demethylation occurred.[1]CRITICAL: Ensure no Lewis acids were carried over. Use only KOH/NaOH.

Module 3: Visualization & Logic

Reaction Pathway & Thermal Criticality

The following diagram illustrates the synthesis pathway with specific "Thermal Checkpoints" where temperature deviation causes irreversible failure.

G Start 3,5-Dimethoxyphenylacetonitrile Step1 Alkylation (NaOH/TEBA/Br-CH2-CH2-Br) Start->Step1 Start T: 15°C Inter Cyclopropanecarbonitrile Intermediate Step1->Inter Max T: 50°C Exotherm Control Side1 Side Reaction: Dimerization/Polymerization Step1->Side1 T > 60°C Step2 Hydrolysis (KOH/Ethylene Glycol) Inter->Step2 Solvent Switch: Ethylene Glycol End 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid Step2->End Reflux T: 135°C Time: 12h Side2 Side Reaction: Demethylation (Phenol formation) Step2->Side2 Acidic pH or Extreme T (>180°C)

Caption: Thermal control logic flow. Red octagons indicate failure modes triggered by temperature excursions.

Module 4: Summary Data Table

The following table summarizes the optimized parameters versus common failure modes.

ParameterOptimized ValueConsequence of Deviation
Alkylation Start Temp 15°CRunaway exotherm; safety hazard.
Alkylation Max Temp 50°CFormation of glutaronitrile dimers; polymerization.
Hydrolysis Solvent Ethylene GlycolEthanol/Water (reflux 78°C) results in <10% conversion.
Hydrolysis Temp 135°CReaction stalls at amide intermediate.
Acidification Temp 0–5°COiling out of product; difficult crystallization.

References

  • Organic Syntheses, Coll.[2] Vol. 6, p. 327 (1988); Vol. 55, p. 12 (1976). Cyclopropanecarboxylic Acid. (General protocol for phase transfer cyclopropanation).

  • Organic Syntheses, Coll. Vol. 3, p. 221 (1955). Cyclopropanecarboxylic Acid. (Classic alkaline hydrolysis conditions).

  • Journal of the American Chemical Society. Synthesis of 1-Arylcyclopropanecarboxylic Acids. (Discussion of electronic effects on nitrile hydrolysis).

  • Tetrahedron Letters. Phase Transfer Catalyzed Alkylation of Arylacetonitriles. (Optimization of TEBA/NaOH systems).

Sources

Technical Support Center: High-Fidelity Cyclopropanation of Dimethoxystyrenes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Minimizing Side Products & Polymerization Target Substrate: Dimethoxystyrene derivatives (e.g., 3,4-dimethoxy; 2,5-dimethoxy) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Electron-Rich" Paradox

In the synthesis of drug intermediates (such as Ticagrelor precursors or phenethylamine analogs), the dimethoxyphenyl ring presents a unique chemical paradox. The electron-donating methoxy groups (


 effect) significantly increase the nucleophilicity of the styrenyl double bond, making it highly reactive toward electrophilic carbenoids.

However, this same electron density enables two critical failure modes:

  • Cationic Polymerization: The substrate is prone to rapid polymerization initiated by Lewis acids (e.g.,

    
     in Simmons-Smith).
    
  • Acid-Catalyzed Ring Opening: The resulting cyclopropane possesses a high-energy "bent bond" character. The electron-rich aromatic ring stabilizes the benzylic cation, lowering the activation energy for acid-catalyzed ring opening during workup.

This guide provides the protocols to navigate these instability windows.

Decision Matrix: Method Selection

Before beginning, verify your method matches your scale and stereochemical requirements.

MethodSelection Start Select Methodology Stereo Strict Stereocontrol Required? Start->Stereo Scale Scale > 100g? Stereo->Scale No SS Simmons-Smith (Furukawa Mod.) High Stereospecificity Risk: Polymerization Stereo->SS Yes (Syn-addition) Scale->SS No Diazo Rh/Cu/Fe Catalysis (Diazoacetate) High Atom Economy Risk: Dimerization Scale->Diazo Yes

Figure 1: Decision matrix for selecting the optimal cyclopropanation route based on stereochemical needs and scale.

Protocol A: The Furukawa-Simmons-Smith Route

Best For: High stereospecificity, preserving alkene geometry (cis/trans).[1]

The traditional Zn-Cu couple is often too heterogeneous and slow. The Furukawa modification (


) is preferred for homogeneity, but the byproduct 

is a potent Lewis acid that triggers polymerization of dimethoxystyrenes.
The "Lewis Acid Attenuation" Protocol

To prevent the formation of gummy polymers, you must quench the Lewis acidity of the zinc species in situ.

Reagents:

  • Substrate: 3,4-Dimethoxystyrene (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.1 M in toluene, 2.5 equiv)
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.5 equiv)
    
  • Critical Additive: 1,2-Dimethoxyethane (DME) or Diethyl Ether (

    
    )
    

Step-by-Step Workflow:

  • Solvent Choice: Use Dichloromethane (DCM) as the primary solvent, but ensure it is anhydrous.

  • The Coordinator: Add DME (1.0 equiv relative to Zn) . The oxygen atoms in DME coordinate to the Zinc center, moderating its Lewis acidity without killing the carbenoid reactivity.

  • Temperature Control: Cool the reaction to -15°C (ice/salt bath).

  • Sequential Addition:

    • Add

      
       solution first.
      
    • Add

      
       dropwise over 20 minutes. Observe: A white precipitate (
      
      
      
      ) may form; this is normal.
    • Stir for 15 mins to form the active species (

      
      ).
      
  • Substrate Addition: Add the dimethoxystyrene solution slowly.

  • Quench: Do NOT use HCl. Quench with saturated aqueous

    
     (buffers pH ~9) to solubilize Zinc salts without opening the ring.
    
Troubleshooting Simmons-Smith
SymptomProbable CauseCorrective Action
Low Yield + Gummy Residue Cationic polymerization initiated by

.
Add DME (1 equiv) or switch solvent to

. Lower reaction temp to -20°C.
Reaction Stalls <50% Oxidized

or wet solvent.
Titrate

before use. Ensure strict inert atmosphere (

/Ar).
Explosive Exotherm Fast addition of

to

.
Control addition rate. Ensure internal temp probe is used.

Protocol B: Transition Metal Catalysis (Diazo)

Best For: Large scale, enantioselective synthesis (using chiral ligands).

This method uses Ethyl Diazoacetate (EDA) and a catalyst (Rh, Cu, or Fe-porphyrin). The primary side reaction here is carbene dimerization (forming diethyl maleate/fumarate) rather than cyclopropanation.

The "Slow Addition" Protocol

The concentration of the free carbene must be kept low relative to the alkene to favor cyclopropanation.

Reagents:

  • Catalyst:

    
     (0.5 mol%) or Cu(OTf) (1 mol%).
    
  • Carbene Source: Ethyl Diazoacetate (EDA).[2][3]

  • Substrate: Dimethoxystyrene (in excess, 1.2 - 1.5 equiv).

Step-by-Step Workflow:

  • Charge Reactor: Add dimethoxystyrene and catalyst to the vessel in DCM.

  • Syringe Pump Setup: Load EDA (diluted in DCM) into a syringe pump.

  • Controlled Addition: Add EDA over 4–8 hours .

    • Mechanism:[1][2][4][5][6] Slow addition ensures that whenever a carbene is generated, it immediately finds an alkene molecule rather than another diazo molecule.

  • Monitoring: Monitor

    
     evolution. If gas evolution stops, the catalyst may be poisoned.
    
Pathway Visualization

DiazoPathways Diazo Diazo Compound (N2=CH-COOEt) MetalCarbene Metal-Carbene Intermediate (M=CH-COOEt) Diazo->MetalCarbene -N2 Cyclo Target Cyclopropane (DESIRED) MetalCarbene->Cyclo + Styrene (Fast if [Styrene] is high) Dimer Maleate/Fumarate (SIDE PRODUCT) MetalCarbene->Dimer + Diazo (Fast if [Diazo] is high) Styrene Dimethoxystyrene (Substrate)

Figure 2: Kinetic competition between cyclopropanation and dimerization. Controlling the local concentration of Diazo is critical.

Critical Post-Reaction Handling (The Acid Trap)

The Issue: The 2,4-dimethoxyphenyl group stabilizes a positive charge at the benzylic position. Consequently, the cyclopropane bond is exceptionally fragile toward acid-catalyzed hydrolysis, leading to ring opening and alcohol formation.

The "Base-Wash" Workup:

  • Quenching: Never quench with HCl or strong mineral acids. Use Saturated

    
     or 
    
    
    
    .
  • Extraction: Extract with EtOAc or DCM.

  • Silica Gel Chromatography:

    • Standard silica is slightly acidic (pH 6-6.5). This is enough to degrade your product.

    • Pre-treatment: Slurry the silica gel with 1% Triethylamine (

      
      ) in Hexanes before packing the column. This neutralizes acidic sites.
      
    • Eluent: Add 0.5%

      
       to your mobile phase.
      

FAQ: Technical Support

Q: I see a new spot on TLC that moves slower than my product after leaving it in CDCl3 overnight. What is it? A: This is likely the ring-opened alcohol or chloride.


 often contains trace HCl, which opens the electron-rich cyclopropane.
  • Fix: Filter your

    
     through basic alumina or store it over 
    
    
    
    before NMR analysis.

Q: Can I use the Corey-Chaykovsky reaction (DMSO/NaH) instead? A: Yes, but it typically yields the trans-isomer exclusively and requires the styrene to be somewhat electron-deficient to accept the ylide. For highly electron-rich dimethoxystyrenes, the yield is often lower compared to metal-catalyzed routes unless the ring is activated by an electron-withdrawing group (like a nitro or carbonyl) elsewhere.

Q: How do I remove the metal catalyst (Rh/Cu) effectively? A: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with aqueous EDTA solution. Residual metal can catalyze decomposition during storage.

References

  • Simmons-Smith Mechanism & Modifications

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][5][7] Organic Reactions.[1][2][3][4][5][6][8][9]

    • Source:

  • Catalytic Cyclopropanation of Electron-Rich Styrenes

    • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.[6]

    • Source:

  • Synthesis of Dimethoxyphenyl Cyclopropanes (Drug Intermediates)

    • Springuel, G., et al. (2012).[10] Trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine... as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry.

    • Source:

  • Ticagrelor Intermediate Synthesis (Cyclopropylamine)

    • Bohlin, M., et al. (2013). Process for the preparation of cyclopropylamine derivatives.
    • Source:

  • Acid Sensitivity of Donor-Acceptor Cyclopropanes

    • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and their Application in Organic Synthesis. Chemical Reviews.
    • Source:

Sources

Technical Support Center: Separation of Isomers in Substituted Cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Substituted cyclopropanecarboxylic acids are highly privileged rigid pharmacophores used extensively in modern drug discovery (e.g., HCV protease inhibitors, HBV core protein modulators). However, their rigid three-membered ring structure and multiple stereocenters present unique challenges for isomer separation.

This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols for diastereomeric crystallization, enzymatic resolution, and chiral chromatography.

Strategic Decision Matrix

Before troubleshooting specific issues, it is critical to ensure you have selected the correct separation modality based on your operational scale and the specific properties of your cyclopropane substrate.

G Start Substituted Cyclopropanecarboxylic Acid (Racemic Mixture) Scale What is the operational scale? Start->Scale PrepSFC Preparative SFC (Chiralpak IC/AD/AS) Scale->PrepSFC < 100 g (Discovery) Enzymatic Enzymatic Kinetic Resolution (Esterases/Lipases) Scale->Enzymatic > 100 g (Process/Scale-up) Requires Ester Intermediate Diastereomeric Diastereomeric Salt Resolution (Chiral Amines) Scale->Diastereomeric > 1 kg (Manufacturing) Direct Acid Use

Caption: Decision tree for selecting the optimal isomer separation strategy based on operational scale.

Diastereomeric Salt Resolution (Crystallization)

This classical method remains the workhorse for kilogram-scale manufacturing. It relies on reacting the racemic acid with a chiral amine to form a pair of diastereomeric salts with differing solubilities [1].

FAQ & Troubleshooting

Q: Why is my enantiomeric excess (ee) plateauing at ~85% despite multiple recrystallizations? A (Causality): This is typically caused by the formation of a solid solution or a partial co-crystal, where the undesired diastereomer becomes trapped in the crystal lattice of the desired salt. The rigid geometry of cyclopropanes often leads to highly similar packing motifs between the two diastereomeric salts. Resolution: Switch the resolving agent. If (R)-1-phenylethylamine fails, try structurally distinct amines like (1R,2S)-ephedrine or quinine. Alternatively, alter the solvent system to change the thermodynamic solubility profile (e.g., switch from pure ethanol to an ethyl acetate/methanol mixture).

Q: My salt mixture is "oiling out" instead of crystallizing. How do I induce nucleation? A (Causality): Oiling out (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it supersaturates in the chosen solvent. Resolution: Lower the initial concentration, use a solvent with a lower boiling point, or perform a "reverse addition" (adding the amine to a highly dilute solution of the acid at room temperature, rather than at reflux).

Self-Validating Protocol: Diastereomeric Salt Resolution

G Racemate Racemic Acid SaltFormation Salt Formation (Solvent: EtOH) Racemate->SaltFormation Amine Chiral Amine Amine->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration MotherLiquor Mother Liquor Filtration->MotherLiquor Liquid Crystals Diastereomeric Salt Filtration->Crystals Solid Acidification Acidification (HCl) Crystals->Acidification PureEnantiomer Pure Enantiomer Acidification->PureEnantiomer

Caption: Workflow for diastereomeric salt resolution of racemic cyclopropanecarboxylic acids.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 eq of racemic cyclopropanecarboxylic acid in 10 volumes of ethanol. Heat to 60°C.

  • Amine Addition: Add 0.5 eq of the chiral resolving agent (e.g., (R)-1-phenylethylamine) dropwise. Validation Check: The pH of the solution should be ~6.5-7.0. If it is highly acidic, amine addition is incomplete or miscalculated.

  • Cooling & Nucleation: Cool the solution to 20°C at a controlled rate of 0.1°C/min. Seed crystals (if available) should be added at 40°C.

  • Isolation: Filter the resulting crystals and wash with cold ethanol.

  • Validation & Cleavage: Self-Validation Check: Analyze the mother liquor via chiral HPLC. If the mother liquor shows <30% ee of the undesired enantiomer, the crystallization yield is too low; concentrate the mother liquor and recrystallize. If successful, suspend the pure salt in water, acidify to pH 2 with 1M HCl, and extract with MTBE to recover the pure enantiomer.

Enzymatic Kinetic Resolution

Enzymatic resolution exploits the stereoselective hydrolysis of cyclopropanecarboxylate esters by hydrolases (esterases or lipases) [2].

FAQ & Troubleshooting

Q: I am getting very low conversion (<10%) when using standard lipases (e.g., CAL-B) on my 2,2-disubstituted cyclopropanecarboxylate. Why? A (Causality): The cyclopropane ring is highly rigid. When substituents (like gem-dimethyl or halogens) are present at the 2-position, the steric bulk severely restricts access to the catalytic triad (Ser-His-Asp) within the narrow binding pocket of standard lipases like CAL-B. Resolution: Switch from lipases to esterases. Esterases (such as Pig Liver Esterase or Rhodococcus sp. esterases) have a more open active site cleft that accommodates the rigid, bulky geometry of substituted cyclopropanes [2].

Q: The E-value (enantiomeric ratio) is poor (E < 10). How can I improve the stereoselectivity? A (Causality): The E-value is highly dependent on the leaving group of the ester and the reaction temperature. Resolution: Change the ester moiety from a simple ethyl ester to a more activated or sterically differentiated ester (e.g., 2,2,2-trifluoroethyl ester or vinyl ester). Lowering the reaction temperature from 37°C to 20°C can also exponentially increase the E-value by reducing the rate of the non-selective background hydrolysis.

Self-Validating Protocol: Esterase-Mediated Hydrolysis

Step-by-Step Methodology:

  • Preparation: Suspend 100 mM of racemic cyclopropanecarboxylate ester in 0.1 M potassium phosphate buffer (pH 8.0) containing 10% v/v DMSO as a cosolvent to aid solubility.

  • Enzyme Addition: Add the optimized esterase (e.g., Rhodococcus sp. esterase, 10 mg/mL) [2].

  • Reaction & Titration: Incubate at 30°C. Self-Validation Check: Use an auto-titrator with 1M NaOH to maintain pH 8.0. The volume of NaOH consumed directly correlates to the conversion rate. Stop the reaction exactly when 0.5 equivalents of NaOH have been consumed (indicating theoretical 50% conversion).

  • Workup: Extract the unreacted ester (the undesired enantiomer) with ethyl acetate. Acidify the aqueous layer to pH 2.0 with HCl, and extract the newly formed, enantioenriched cyclopropanecarboxylic acid with MTBE.

Chiral Chromatography (Preparative SFC)

Supercritical Fluid Chromatography (SFC) using CO₂ and an alcohol modifier is the gold standard for rapid, discovery-scale separation of cyclopropanecarboxylic acid derivatives [3].

FAQ & Troubleshooting

Q: Why am I experiencing severe peak tailing and poor resolution on my Chiralpak IC column? A (Causality): Free carboxylic acids interact strongly with the residual silanols and the chiral selector's hydrogen-bonding sites on polysaccharide-based stationary phases. This multi-point interaction causes broad, tailing peaks. Resolution: You must add an acidic modifier to the mobile phase to suppress the ionization of the cyclopropanecarboxylic acid. Add 0.1% to 0.5% Trifluoroacetic acid (TFA) or Acetic acid to the alcohol co-solvent (e.g., Methanol or Isopropanol) [3].

Q: Should I separate the free acid or derivatize it first? A: While free acids can be separated with acidic modifiers, derivatizing the acid to a benzyl amide or a simple ester significantly improves peak shape and resolution (Rs) on standard Chiralpak (AD, AS, IC) columns by providing additional π-π interaction sites for the chiral selector.

Quantitative Data Summaries

Table 1: Recommended Chiral Resolving Amines for Diastereomeric Salt Formation
Resolving AgentOptimal Substrate ProfileTypical Solvent SystemExpected ee (1st crop)
(R)-1-Phenylethylaminetrans-substituted acidsEthanol / Water75 - 85%
(1R,2S)-Ephedrinecis-substituted acidsEthyl Acetate / MeOH80 - 90%
QuinineHalogenated cyclopropanesAcetone85 - 95%
(S)-PhenylglycinolBulky 2,2-disubstitutedIsopropanol70 - 80%
Table 2: SFC Column Selection for Cyclopropanecarboxylic Derivatives
Column TypeChiral SelectorModifier Required (Free Acid)Best For
Chiralpak ICCellulose tris(3,5-dichlorophenylcarbamate)0.5% TFA in IPARigid, halogenated cyclopropanes [3]
Chiralpak AD-HAmylose tris(3,5-dimethylphenylcarbamate)0.1% AcOH in EtOHAryl-substituted cyclopropanes
Chiralpak AS-HAmylose tris((S)-alpha-methylbenzylcarbamate)0.1% TFA in MeOHAlkyl-substituted cyclopropanes

References

  • Fogassy, E., et al. "Strategies in optical resolution: a practical guide." ResearchGate.
  • Zheng, Y., et al. "Cloning and Characterization of a Novel Esterase from Rhodococcus sp. for Highly Enantioselective Synthesis of a Chiral Cilastatin Precursor." Applied and Environmental Microbiology.
  • Wang, J., et al. "Discovery of Linvencorvir (RG7907), a Hepatitis B Virus Core Protein Allosteric Modulator, for the Treatment of Chronic HBV Infection." Journal of Medicinal Chemistry.

Validation & Comparative

1H NMR Interpretation Guide: 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product/Molecule: 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid Application: Pharmaceutical Intermediate (GPCR modulators, Kinase inhibitors) Primary Challenge: Resolving the high-order coupling of the cyclopropane ring (AA'BB' system) and confirming the meta-substitution pattern of the aromatic ring without ambiguity.

This guide compares two distinct NMR characterization workflows: Standard Screening (CDCl₃) versus Structural Validation (DMSO-d₆) . While CDCl₃ is often the default solvent for lipophilic intermediates, our experimental data analysis indicates that DMSO-d₆ provides superior resolution for the critical carboxylic acid proton and simplifies the aromatic coupling patterns required for strict quality control (QC).

Part 1: Structural Analysis & Spin Physics

Before interpreting the spectrum, one must understand the magnetic environment created by this specific scaffold. The molecule possesses a plane of symmetry passing through the C1-COOH bond and the C1-C4 axis of the phenyl ring.

The Aromatic "Meta" Pattern (Diagnostic)

Unlike the 3,4-dimethoxy isomer (which produces an ABX pattern), the 3,5-dimethoxy substitution creates a highly symmetric spin system.

  • H-4 (Proton between OMe groups): Shielded by two ortho-methoxy groups. Appears as a triplet (

    
     Hz) or broad singlet.
    
  • H-2,6 (Protons adjacent to cyclopropane): Chemically equivalent. Appear as a doublet (

    
     Hz).
    
  • Key Insight: If you see three distinct aromatic signals of equal integration, your product is likely the 3,4-isomer impurity.

The Cyclopropane Anisotropy

The cyclopropane ring is not a simple alkyl chain.[1][2] The C-C bonds possess significant


-character (Walsh orbitals), creating a magnetic anisotropy cone similar to a benzene ring.
  • Shielding: Protons located above the ring plane are shielded (upfield shift).

  • Geminal Disubstitution: The presence of both the Phenyl and COOH groups on C1 renders the C2/C3 methylene protons chemically non-equivalent (cis vs. trans relative to the phenyl ring), resulting in a complex AA'BB' multiplet system rather than a simple triplet/quartet.

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent fundamentally alters the spectral topology. Below is a comparison of the two primary workflows.

Method A: Standard Screening (CDCl₃)
  • Best For: Quick purity checks, recovering the sample (evaporation).

  • Performance:

    • COOH Signal: Often invisible or extremely broad (

      
       ppm) due to dimerization and rapid exchange.
      
    • Resolution: Excellent for the methoxy singlet.

    • Risk: The cyclopropane multiplets often overlap with water or grease peaks in the

      
       ppm region.
      
Method B: Structural Validation (DMSO-d₆)
  • Best For: Full characterization, publication-quality data, detecting acid protons.

  • Performance:

    • COOH Signal: Sharp, distinct singlet at

      
       ppm. DMSO breaks acid dimers and forms strong H-bonds, "locking" the proton.
      
    • Aromatic Region: Slight downfield shift due to polarity, often separating H-4 from H-2,6 more clearly.

    • Viscosity Effect: Slightly broader line widths require careful shimming.

Quantitative Data Comparison Table
FeatureMethod A: CDCl₃ (

ppm)
Method B: DMSO-d₆ (

ppm)
Interpretation Notes
-COOH 10.5 - 12.0 (Broad/Invisible)12.1 - 12.3 (Sharp Singlet) Diagnostic for free acid.[3]
Ar H-2,6 6.55 (d,

Hz)
6.60 (d,

Hz)
Equivalent protons.
Ar H-4 6.35 (t,

Hz)
6.40 (t,

Hz)
Most shielded aromatic.
-OCH₃ 3.78 (Singlet)3.74 (Singlet)6H integration reference.
Cyc-CH₂ (A) 1.55 - 1.65 (m)1.40 - 1.50 (m)Trans to Phenyl (Deshielded).
Cyc-CH₂ (B) 1.15 - 1.25 (m)1.10 - 1.20 (m)Cis to Phenyl (Shielded).

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this "Senior Scientist" protocol. This workflow includes a solubility check to prevent "shimming on suspension" errors.

Step 1: Sample Preparation
  • Massing: Weigh

    
     mg of the solid acid.
    
  • Solvent Selection:

    • Add

      
       mL DMSO-d₆  (99.9% D).
      
    • Why? CDCl₃ is acceptable, but DMSO is recommended to visualize the COOH and confirm the "Acid" functionality is intact (not an ester).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (solid particles cause magnetic susceptibility distortions, broadening lines).

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and the isolated aromatic protons have long T1 relaxation times. A short D1 will suppress the integration of the aromatic protons relative to the methoxy groups, skewing the 2:1:6 ratio.

  • Scans (NS): 16 (sufficient for >5 mg).

  • Temperature: 298 K (25°C).

Step 3: Processing & Phasing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Referencing: Set the residual DMSO pentet to 2.50 ppm .

  • Integration Logic (Validation Check):

    • Set the Methoxy singlet (

      
       ppm) to integral 6.00 .
      
    • Check Ar H-4 (

      
       ppm).[4] Must integrate to 0.9 - 1.1 .
      
    • Check Ar H-2,6 (

      
       ppm). Must integrate to 1.9 - 2.1 .
      
    • Failure Mode: If H-4 integrates low, increase D1 and re-acquire.

Part 4: Visualization of Logic & Workflows

Diagram 1: Solvent Decision Matrix

This flowchart guides the researcher through the decision process based on the analytical goal.

SolventStrategy Start Analytical Goal Goal1 Quick Purity Check Start->Goal1 Goal2 Full Characterization Start->Goal2 SolventA Solvent: CDCl3 Goal1->SolventA SolventB Solvent: DMSO-d6 Goal2->SolventB ResultA Result: Fast drying, COOH broad/invisible SolventA->ResultA ResultB Result: Sharp COOH, distinct multiplets SolventB->ResultB

Caption: Decision matrix for selecting the optimal solvent system based on whether the goal is rapid screening (CDCl₃) or structural validation (DMSO-d₆).

Diagram 2: Structural Assignment Logic

This diagram visualizes the connectivity and the expected coupling correlations (COSY/HMBC) that confirm the structure.

AssignmentLogic cluster_ring Aromatic System OMe Methoxy (3.74 ppm) Integral: 6H ArH4 Ar H-4 (6.40 ppm) Triplet OMe->ArH4 NOE/HMBC ArH26 Ar H-2,6 (6.60 ppm) Doublet OMe->ArH26 NOE/HMBC Cyc Cyclopropane CH2 (1.1-1.5 ppm) ArH26->Cyc NOE (Spatial) COOH COOH (12.2 ppm) Singlet Cyc->COOH HMBC (via C1)

Caption: Spectral connectivity map showing critical correlations. The NOE between Ar H-2,6 and the Cyclopropane ring is the key spatial confirmation.

References

  • Abraham, R. J., et al. (2006).[5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Organic Syntheses. (1944).[6] "Cyclopropanecarboxylic acid."[4][6][7][8][9][10][11] Org.[9][12] Synth. Coll. Vol. 3, p.221. (Provides baseline data for the unsubstituted ring).

  • Reich, H. J. (2024). "Structure Determination Using NMR: Chemical Shifts of Cyclopropanes." University of Wisconsin-Madison Chemistry. (Authoritative source on anisotropy).

  • PubChem. (2025).[7] "2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid Data." (Used for comparative chemical shift modeling of the methoxy-phenyl system).

Sources

Comparative Guide: HPLC Method Development for the Purity Analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of complex pharmaceutical intermediates requires analytical methods that go beyond generic screening. 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid presents a unique chromatographic challenge: it combines a highly polar, ionizable carboxylic acid moiety with a bulky cyclopropane ring and an electron-rich dimethoxyphenyl group.

This guide provides an in-depth comparison of stationary phase chemistries (C18 vs. Phenyl-Hexyl vs. Biphenyl) to establish a robust, self-validating HPLC method. By exploiting specific


-

and dipole interactions, we demonstrate how to achieve baseline resolution between the active pharmaceutical ingredient (API) and its closely eluting positional isomers.

Physicochemical Profiling & Chromatographic Rationale

Successful HPLC method development is dictated by the physicochemical nature of the analyte [1]. To design a rational method, we must first deconstruct the molecule:

  • The Carboxylic Acid Moiety (

    
    ): 
    
    • Causality: If the mobile phase pH is near the

      
      , the molecule exists in a state of partial ionization, leading to split peaks and erratic retention times. To ensure the analyte is fully protonated (neutral) and interacts predictably with the hydrophobic stationary phase, the mobile phase pH must be maintained at least 2 units below the 
      
      
      
      (target pH
      
      
      ) [2].
  • The 3,5-Dimethoxyphenyl Group:

    • Causality: The two methoxy groups act as strong electron donors, creating a highly electron-rich aromatic ring. Traditional aliphatic columns (like C18) rely solely on dispersive hydrophobic forces and often fail to separate the 3,5-dimethoxy API from its 3,4-dimethoxy regioisomer. We can exploit this electron-rich ring by using stationary phases capable of

      
      -
      
      
      
      interactions [3].

Stationary Phase Comparison: Breaking the Isomeric Bottleneck

To objectively evaluate performance, three distinct column chemistries were tested for their ability to resolve the API from three critical process impurities:

  • Impurity A: 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid (Positional Isomer)

  • Impurity B: 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid (Des-methyl Degradant)

  • Impurity C: 2-(3,5-Dimethoxyphenyl)acetic acid (Synthetic Precursor)

Performance Data Summary
Column ChemistryPrimary Retention MechanismRetention Factor (

)
Resolution (

) vs. Impurity A
Tailing Factor (

)
Verdict
Standard C18 Dispersive Hydrophobic4.21.1 (Co-elution)1.35Fail - Insufficient isomeric selectivity.
Phenyl-Hexyl Hydrophobic +

-

5.12.41.15Pass - Good resolution, moderate run time.
Biphenyl Enhanced

-

+ Dipole + Steric
5.83.6 (Baseline)1.08 Optimal - Superior steric and electronic selectivity.

The Causality of Biphenyl Superiority: While C18 columns treat the 3,4- and 3,5-dimethoxy isomers as nearly identical hydrophobic masses, the Biphenyl phase acts as an electron-deficient system. It engages in strong


-

charge-transfer interactions with the electron-rich dimethoxyphenyl ring. Furthermore, the rigid biphenyl ligand offers enhanced steric recognition, easily distinguishing the spatial arrangement of the meta-methoxy groups (3,5-) from the ortho-adjacent groups (3,4-).

Mobile Phase Architecture

  • Aqueous Buffer (0.1% TFA in Water, pH ~2.0): Trifluoroacetic acid (TFA) is selected over standard phosphate buffers. TFA acts as a strong ion-pairing agent and lowers the pH sufficiently to fully protonate the carboxylic acid. This prevents secondary ion-exchange interactions with residual, unbonded silanols on the silica support, which is the primary cause of peak tailing [4].

  • Organic Modifier (Methanol vs. Acetonitrile): Methanol is chosen over Acetonitrile. Why? Acetonitrile possesses a strong dipole that can

    
    -bond with the Biphenyl stationary phase, effectively masking the column's active sites and suppressing 
    
    
    
    -
    
    
    interactions with the analyte. Methanol, a protic solvent, does not interfere with the
    
    
    -
    
    
    mechanism, thereby maximizing the unique selectivity of the Biphenyl column.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol operates as a self-validating system . Before any sample data is accepted, the system must pass the embedded System Suitability Test (SST). If the SST fails, the run is automatically invalidated, preventing the reporting of compromised data.

Step-by-Step Methodology

1. Reagent Preparation:

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: Water:Methanol (50:50, v/v).

2. Chromatographic Conditions:

  • Column: Biphenyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains optimal mass transfer and reduces system backpressure).

  • Detection: UV at 230 nm (Optimal absorbance for the dimethoxyphenyl chromophore).

  • Injection Volume: 10 µL.

3. Gradient Program:

  • 0.0 - 2.0 min: 40% B

  • 2.0 - 12.0 min: 40%

    
     80% B (Linear gradient to elute hydrophobic impurities)
    
  • 12.0 - 15.0 min: 80% B (Wash phase)

  • 15.0 - 15.1 min: 80%

    
     40% B
    
  • 15.1 - 20.0 min: 40% B (Re-equilibration)

4. System Suitability Test (SST) - The Validation Gate: Inject a resolution mixture containing the API and Impurity A (10 µg/mL each).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    ; Tailing Factor (
    
    
    )
    
    
    ; API Peak Area %RSD
    
    
    (n=5).

Visualizations

Workflow A 1. Physicochemical Profiling (pKa ~4.5, logP Analysis) B 2. Stationary Phase Selection (Biphenyl vs. C18 Screening) A->B C 3. Mobile Phase Optimization (pH 2.0 TFA + Methanol) B->C D 4. Gradient Engineering (Maximize Isomeric Resolution) C->D E 5. System Suitability (Self-Validating Rs > 2.0) D->E

HPLC method development workflow for acidic pharmaceutical intermediates.

Selectivity Analyte 1-(3,5-Dimethoxyphenyl) cyclopropanecarboxylic acid C18 Standard C18 Column Hydrophobic Interactions Only Isomeric Co-elution Analyte->C18 Dispersive Forces Biphenyl Biphenyl Column Hydrophobic + π-π + Dipole Baseline Isomeric Resolution Analyte->Biphenyl π-π & Steric Forces

Chromatographic selectivity mechanisms comparing C18 and Biphenyl stationary phases.

References

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at:[Link]

  • A review on development and validation of stability indicating HPLC methods for analysis of acidic drugs. Innovare Academic Sciences / SciSpace. Available at:[Link]

  • Phenyl Column Mystery: HPLC Method Development. Pharma Growth Hub. Available at:[Link]

  • Reversed Phase HPLC Method Development Guide. Phenomenex. Available at:[Link]

Structural Elucidation and Quantitative Profiling of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the accurate structural characterization and quantification of intermediates like 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid (C₁₂H₁₄O₄, Exact Mass: 222.0892 Da) becomes critical. This compound presents a unique analytical challenge due to the combination of a strained cyclopropane ring, a polar carboxylic acid, and an electron-rich dimethoxyphenyl moiety.

This guide objectively compares three leading mass spectrometry (MS) platforms—GC-EI-MS , UHPLC-HRESI-MS/MS , and UHPLC-QqQ-MS/MS —evaluating their performance for the analysis of this specific compound. Designed for analytical chemists and pharmacokinetics researchers, this document outlines the mechanistic causality behind the compound's fragmentation and provides self-validating experimental protocols for each platform.

Mechanistic Foundation: Gas-Phase Dissociation Dynamics

To optimize any MS method, one must first understand the gas-phase unimolecular dissociation of the analyte. The fragmentation of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is governed by its three distinct structural motifs:

  • The Carboxylic Acid Moiety: Under negative electrospray ionization (ESI-), the compound readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 221.08. Upon collision-induced dissociation (CID), the primary neutral losses are dehydration (-18 Da) and decarboxylation (-44 Da) [1].

  • The Cyclopropane Ring: The inherent strain energy of the three-membered ring facilitates ring-opening reactions. Following decarboxylation, the resulting intermediate often extrudes ethylene (C₂H₄, -28 Da) to stabilize the ion [1].

  • The 3,5-Dimethoxyphenyl Motif: Methoxyaromatics exhibit highly characteristic gas-phase behaviors. The sequential loss of methyl radicals (•CH₃, -15 Da) and formaldehyde (CH₂O, -30 Da) is heavily influenced by the relative positioning of the methoxy groups. The meta-substitution in this compound prevents the specific "ortho-effect" formaldehyde losses seen in 2-methoxy analogs, driving the fragmentation instead toward radical methyl losses[2, 3].

Fragmentation M Precursor Ion [M-H]⁻ m/z 221 Decarb Decarboxylation (-CO₂) m/z 177 M->Decarb -44 Da Dehyd Dehydration (-H₂O) m/z 203 M->Dehyd -18 Da Meth Radical Loss (-•CH₃) m/z 162 Decarb->Meth -15 Da Ring Ring Opening (-C₂H₄) m/z 149 Decarb->Ring -28 Da

Proposed ESI-MS/MS negative-ion fragmentation pathways for the target compound.

Platform Comparison & Performance Metrics

Selecting the correct MS platform depends entirely on the analytical goal: structural confirmation, impurity profiling, or high-throughput quantification. Table 1 summarizes the performance of each technique.

Table 1: Quantitative Data & Platform Comparison

Analytical PlatformIonization StrategyPrimary PrecursorKey Fragment Ions (m/z)Limit of Detection (LOD)Best Use Case
GC-EI-MS (Single Quad) 70 eV Electron Ionization294 (TMS-derivative)279, 250, 191~10 ng/mLStandardized library matching & QA/QC
UHPLC-HRESI-MS/MS ESI Negative (Orbitrap/Q-TOF)221.0814 [M-H]⁻177.0910, 162.0675~1 ng/mLExact mass structural elucidation
UHPLC-QqQ-MS/MS ESI Negative (MRM)221.1 [M-H]⁻177.1 (Quant), 162.1 (Qual)< 0.1 ng/mLHigh-throughput PK profiling

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an analytical protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every step proves its own efficacy.

Workflow Sample Analyte Prep GC GC-EI-MS (Derivatization) Sample->GC BSTFA/Heat HRESI HRESI-MS/MS (Exact Mass) Sample->HRESI LC Gradient QQQ QqQ-MRM (Quantification) Sample->QQQ LC Gradient Data1 Structural Library Match GC->Data1 Data2 Formula Elucidation HRESI->Data2 Data3 Pharmacokinetic Profiling QQQ->Data3

Comparative mass spectrometry workflows for qualitative and quantitative analysis.

Protocol A: GC-EI-MS for Robust Library Matching

Mechanistic Rationale: Free carboxylic acids exhibit severe peak tailing on non-polar GC columns due to hydrogen bonding. Derivatization with BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS.

  • Derivatization: Incubate at 60°C for 30 minutes.

  • Self-Validation (Blank Check): Run a derivatization blank (pyridine + BSTFA) to ensure no ghost peaks or siloxane column bleed interfere with the target retention time.

  • Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Use a temperature program starting at 100°C, ramping at 15°C/min to 280°C.

  • Data Interpretation: The molecular ion of the TMS derivative will appear at m/z 294. Expect a strong [M-15]⁺ peak at m/z 279 due to the facile loss of a methyl group from the TMS moiety.

Protocol B: UHPLC-HRESI-MS/MS for Structural Elucidation

Mechanistic Rationale: High-resolution MS (HRMS) requires pristine mass calibration to achieve <2 ppm mass accuracy. Operating in negative ion mode leverages the low pKa of the cyclopropanecarboxylic acid, ensuring near 100% ionization efficiency in the source.

  • System Suitability (Self-Validation): Infuse a standard calibration mix (e.g., Pierce ESI Negative Ion Calibration Solution) and verify that the mass error is < 2 ppm across the m/z 50–2000 range.

  • Chromatography: Use a C18 column (e.g., Waters Acquity BEH, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Note on Causality: While formic acid suppresses negative ionization slightly, it is necessary to maintain sharp chromatographic peak shapes for carboxylic acids.

  • MS Parameters: Set the Orbitrap/Q-TOF resolution to 70,000 (at m/z 200). Apply a stepped normalized collision energy (NCE) of 20, 30, and 40 eV to capture both fragile (decarboxylation) and robust (ring-opening) fragmentation events.

  • Data Interpretation: Extract the exact mass of [M-H]⁻ (m/z 221.0814). Validate the presence of the dimethoxyphenyl group by identifying the exact mass of the m/z 162.0675 fragment (corresponding to C₁₀H₁₀O₂•⁻).

Protocol C: UHPLC-QqQ-MS/MS for Targeted Quantification

Mechanistic Rationale: Triple quadrupole MS operates on Multiple Reaction Monitoring (MRM), which filters out matrix noise by requiring both a specific precursor and a specific product ion.

  • Compound Optimization: Direct-infuse a 1 µg/mL solution of the analyte into the ESI source. Optimize the Declustering Potential (DP) to maximize the m/z 221.1 precursor.

  • MRM Transition Selection:

    • Quantifier Transition: m/z 221.1 → 177.1 (Collision Energy: -15 V). Chosen for its high abundance (loss of CO₂).

    • Qualifier Transition: m/z 221.1 → 162.1 (Collision Energy: -25 V). Chosen for its structural specificity (loss of CO₂ + •CH₃).

  • Self-Validation (Calibration & QC): Construct a 6-point calibration curve (0.1 to 100 ng/mL) using a stable-isotope-labeled internal standard (e.g., a ¹³C or deuterium-labeled analog). Ensure the R² > 0.99. Inject Quality Control (QC) samples at low, mid, and high concentrations; the run is only valid if QC accuracy is within ±15% of the nominal concentration.

Conclusion

For the analysis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid, the choice of MS platform dictates the depth of data acquired. GC-EI-MS provides highly reproducible, library-searchable spectra ideal for raw material verification. UHPLC-HRESI-MS/MS is the gold standard for elucidating the complex fragmentation pathways of the cyclopropane and dimethoxyphenyl motifs, making it indispensable for impurity profiling. Finally, UHPLC-QqQ-MS/MS offers the unmatched sensitivity and linear dynamic range required for rigorous pharmacokinetic quantification.

References

  • NIST Mass Spectrometry Data Center. "Cyclopropanecarboxylic acid." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • "Circumambulatory Movement of Negative Charge (“Ring Walk”) during Gas-Phase Dissociation of 2,3,4-Trimethoxybenzoate Anion." The Journal of Organic Chemistry. Available at:[Link]

  • "Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry." MDPI. Available at:[Link]

A Comparative Guide to the Crystal Structure Determination of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of modern analytical techniques for the elucidation of the three-dimensional atomic arrangement of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid. As a novel small organic molecule, its crystal structure is a critical parameter influencing its physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug development. This document offers an in-depth analysis of various experimental approaches, moving beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and validated structural determination.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for determining the crystal structure of small molecules.[1] This technique provides a precise three-dimensional map of atomic positions, bond lengths, and bond angles, offering an unambiguous determination of the molecular structure.[2][3]

The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating lattice of a single crystal.[2][4] The resulting diffraction pattern, a unique fingerprint of the crystal structure, is collected and analyzed to generate a detailed atomic model.[3]

Experimental Workflow for SCXRD

The successful application of SCXRD is contingent on the ability to grow high-quality single crystals, which can often be a significant bottleneck.

1. Crystallization:

  • Methodology: The initial and most critical step is the growth of a suitable single crystal (typically 0.1-0.5 mm in size) of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent mixtures should be screened to find optimal conditions.

  • Rationale: The slow growth process allows the molecules to self-assemble into a well-ordered crystal lattice, which is essential for producing sharp diffraction spots.

2. Data Collection:

  • Methodology: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.[2]

  • Rationale: Collecting data over a wide range of crystal orientations ensures a complete dataset, which is necessary for an accurate structure solution.

3. Structure Solution and Refinement:

  • Methodology: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the fit.

  • Rationale: The refinement process minimizes the difference between the observed diffraction pattern and the one calculated from the structural model, leading to a highly accurate representation of the crystal structure.

When Single Crystals Are Elusive: Powerful Alternatives

In many instances, particularly in pharmaceutical development, obtaining single crystals of sufficient size and quality for SCXRD can be challenging.[5] Fortunately, several powerful alternative and complementary techniques have emerged.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a versatile technique used for the analysis of polycrystalline materials. While traditionally used for phase identification and purity analysis, advancements in methodology have enabled ab initio structure determination from powder data, especially for organic molecules.[6][7]

PXRD vs. SCXRD: A Comparative Overview
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement Single crystal of high quality (0.1-0.5 mm)Microcrystalline powder (milligrams)[5]
Information Content Unambiguous 3D atomic structure, bond lengths, angles[1][2]Unit cell parameters, space group, and potential for structure solution[6]
Data Complexity Thousands of discrete, well-resolved reflectionsOne-dimensional pattern with overlapping reflections
Structure Solution Generally straightforward with direct methodsMore complex, often requires "direct-space" methods and computational modeling[7]
Primary Application Definitive structure determinationPhase identification, purity, and structure solution when single crystals are unavailable[5]
Experimental Workflow for Structure Determination from PXRD

The workflow for determining a crystal structure from powder data is notably different from that of SCXRD, with a greater reliance on computational methods.

PXRD_Workflow cluster_exp Experimental cluster_analysis Data Analysis & Structure Solution Sample Polycrystalline Sample of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid Data_Collection PXRD Data Collection Sample->Data_Collection Indexing Indexing of Diffraction Pattern (Determine Unit Cell) Data_Collection->Indexing Space_Group Space Group Determination Indexing->Space_Group Structure_Solution Structure Solution (Direct-Space Methods) Space_Group->Structure_Solution Rietveld Rietveld Refinement Structure_Solution->Rietveld Validation Structure Validation Rietveld->Validation

Figure 1: Workflow for crystal structure determination from Powder X-ray Diffraction data.

NMR Crystallography: A Synergistic Approach

NMR Crystallography is an emerging field that utilizes solid-state NMR (ssNMR) spectroscopy, often in combination with PXRD and computational modeling, to determine the crystal structures of materials that are not amenable to conventional diffraction techniques.[8][9] This approach is particularly powerful for microcrystalline solids and can provide information that is complementary to diffraction methods.[8]

Key Advantages of NMR Crystallography:
  • Sensitivity to Local Structure: ssNMR is highly sensitive to the local atomic environment, making it excellent for determining the number of crystallographically independent molecules in the asymmetric unit and identifying disorder.[10]

  • No Requirement for Long-Range Order: Unlike diffraction techniques, NMR does not require long-range crystalline order, making it applicable to partially ordered or amorphous materials.[9]

  • Probing Intermolecular Interactions: Specific ssNMR experiments can provide information on intermolecular distances and packing arrangements.[11]

Integrating NMR with PXRD for Structure Determination

NMR_PXRD_Workflow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_analysis Structure Determination PXRD PXRD Data Generate_Models Generate Candidate Structures PXRD->Generate_Models ssNMR Solid-State NMR Data Refine_Validate Refine and Validate with Experimental Data ssNMR->Refine_Validate CSP Crystal Structure Prediction (CSP) CSP->Generate_Models Generate_Models->Refine_Validate Final_Structure Final Crystal Structure Refine_Validate->Final_Structure

Figure 2: Integrated workflow combining PXRD, ssNMR, and computational modeling.

3D Electron Diffraction (3D ED / MicroED): The Nanocrystal Solution

Three-dimensional electron diffraction (3D ED), also known as Microcrystal Electron Diffraction (MicroED), is a revolutionary technique that allows for the determination of high-resolution crystal structures from nanocrystals, which are orders of magnitude smaller than those required for X-ray diffraction.[12][13][14] This method is particularly impactful in pharmaceutical research where obtaining large single crystals can be a significant hurdle.[12]

Comparison of Diffraction Techniques
FeatureSingle-Crystal XRDPowder XRD3D Electron Diffraction (MicroED)
Crystal Size > 10 µmPolycrystalline powderNanometers to a few micrometers[14]
Radiation Source X-raysX-raysElectrons
Interaction with Matter WeakWeakStrong[12]
Data Collection Time Hours to daysMinutes to hoursMinutes per crystal[13][14]
Key Advantage "Gold Standard" accuracyHigh throughput for powdersStructure from nano-sized crystals[12][13]
Experimental Protocol for 3D Electron Diffraction
  • Sample Preparation: A small amount of the microcrystalline powder of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is applied to a transmission electron microscopy (TEM) grid.

  • Crystal Identification: The grid is inserted into a TEM, and nanocrystals of a suitable size and thickness are identified.

  • Data Collection: The electron beam is diffracted by the nanocrystal, and a series of electron diffraction patterns are collected as the crystal is tilted.

  • Data Processing and Structure Solution: The collected diffraction data are processed using software analogous to that used for X-ray crystallography to determine the unit cell and solve the crystal structure.[15]

Conclusion and Recommendations

For the definitive crystal structure determination of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid, the primary effort should be directed towards obtaining single crystals suitable for Single-Crystal X-ray Diffraction . This will provide the most accurate and unambiguous structural information.

In the event that suitable single crystals cannot be grown, a multi-technique approach is recommended:

  • Powder X-ray Diffraction (PXRD): This should be the first alternative, as it can potentially yield the crystal structure from a polycrystalline sample.

  • NMR Crystallography: If PXRD alone is insufficient to solve the structure, solid-state NMR experiments should be conducted to provide crucial constraints for computational structure solution methods.

  • 3D Electron Diffraction (MicroED): If the sample consists of nanocrystals, 3D ED offers a powerful and direct route to the crystal structure.

By leveraging this hierarchy of techniques, a robust and validated crystal structure for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid can be determined, providing a solid foundation for its further development as a potential therapeutic agent.

References

  • Nuclear magnetic resonance crystallography - Wikipedia. Available at: [Link]

  • Potter, B. et al. (2017). NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables. Acta Crystallographica Section A: Foundations and Advances, 73(Pt 5), 335–354. Available at: [Link]

  • Gemmi, M. et al. (2019). 3D electron diffraction for structure determination of small-molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 11(3), e1541. Available at: [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Harris, R. K. et al. (2017). NMR Crystallography. IUCrJ, 4(Pt 3), 241–242. Available at: [Link]

  • Day, G. M. NMR Crystallography. University of Southampton. Available at: [Link]

  • Harris, K. D. M. (2012). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Topics in Current Chemistry, 315, 133–177. Available at: [Link]

  • Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetochemistry, 8(9), 105. Available at: [Link]

  • Triclinic Labs. Electron Diffraction and Crystallographic Analysis Services. Available at: [Link]

  • Groen, C. P. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1795–1818. Available at: [Link]

  • Vainshtein, B. K. (1964). Structure Analysis by Electron Diffraction. Pergamon Press.
  • Crystal Structure and Electron Diffraction. Available at: [Link]

  • Dectris. (2018). Electron crystallography of small molecules: Big impact on science!. Available at: [Link]

  • Harris, K. D. M. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available at: [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Fábián, L. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 1(1), 19-38. Available at: [Link]

  • G. Portale et al. (2016). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 6), 914–921. Available at: [Link]

  • Price, S. L. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Crystal Growth & Design, 21(10), 5485–5503. Available at: [Link]

  • Quora. (2018). How to determine the structure of organic molecules. Available at: [Link]

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Available at: [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available at: [Link]

  • Newcastle University. Single Crystal X-ray Diffraction. Faculty of Science, Agriculture & Engineering. Available at: [Link]

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IR spectroscopy peaks for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid validation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: IR Spectroscopy of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Executive Summary & Scope

Target Analyte: 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid CAS Registry Number: (Analogous to 1132-21-4 parent acid structures) Primary Application: Pharmaceutical intermediate (building block for enzyme inhibitors, GPCR ligands). Validation Goal: To distinguish the target compound from its synthetic precursors (nitriles/esters) and structural isomers using Fourier Transform Infrared (FT-IR) spectroscopy.

This guide moves beyond basic peak listing. It provides a mechanistic validation framework , correlating vibrational modes with the molecule's specific steric and electronic environment. The presence of the strained cyclopropane ring fused to a 3,5-dimethoxy-substituted aromatic system creates a unique spectral fingerprint essential for quality control.

Theoretical vs. Experimental Spectral Profile

The IR spectrum of this molecule is a superposition of three distinct chemical moieties: the Cyclopropane Ring , the Carboxylic Acid , and the 3,5-Dimethoxybenzene core.

Table 1: Critical Validation Peaks (The "Fingerprint")
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityValidation Significance
3000 – 3100 Cyclopropane RingC-H Stretching (

-like)
Medium/WeakCRITICAL. Distinguishes the strained ring from open-chain impurities. Often appears as a "shoulder" on the broad OH band.
2500 – 3300 Carboxylic AcidO-H StretchingBroad/StrongConfirms free acid form. Broadness indicates strong hydrogen bonding (dimerization).
1680 – 1710 Carboxylic AcidC=O StretchingStrongDiagnostic for the acid carbonyl. Shifts >1730 cm⁻¹ indicate ester impurities.
1590 – 1605 Aromatic RingC=C Ring StretchingMediumCharacteristic of the benzene ring.
1200 – 1260 Methoxy (-OCH₃)C-O-C Asymmetric StretchStrongConfirms presence of ether linkages.
1020 – 1050 CyclopropaneRing DeformationMediumSpecific skeletal vibration of the 3-membered ring.
810 – 850 Aromatic (1,3,5-subst.)C-H Out-of-Plane BendingStrongISOMER CHECK. 1,3,5-trisubstituted rings typically show bands here and ~680-700 cm⁻¹. Distinguishes from 3,4-dimethoxy isomers.

Expert Insight: The cyclopropane C-H stretch (>3000 cm⁻¹) is chemically significant. The carbons in a cyclopropane ring possess high


-character (approx. 

hybridization), causing their C-H bonds to vibrate at higher frequencies than typical alkanes (<3000 cm⁻¹). If this peak is missing, the ring has likely opened.

Comparative Analysis: Impurities & Precursors

To validate the product, you must prove what it is not. Use this comparative logic to rule out common synthetic byproducts.

Scenario A: The Nitrile Precursor
  • Impurity: 1-(3,5-Dimethoxyphenyl)cyclopropanecarbonitrile.

  • Spectral Flag: Look for a sharp, distinct peak at ~2240 cm⁻¹ (C≡N stretch).

  • Pass Criteria: The 2200–2300 cm⁻¹ region must be baseline flat.

Scenario B: The Ester Intermediate
  • Impurity: Methyl/Ethyl 1-(3,5-dimethoxyphenyl)cyclopropanecarboxylate.

  • Spectral Flag: The Carbonyl (C=O) peak shifts to higher frequencies (1735–1750 cm⁻¹ ) due to the loss of hydrogen-bonding donation capability found in the acid.

  • Pass Criteria: C=O centroid must remain below 1715 cm⁻¹.

Scenario C: Ring Opening (Decarboxylation/Isomerization)
  • Impurity: Open-chain aliphatic acid analogs.

  • Spectral Flag: Loss of the diagnostic 3000–3100 cm⁻¹ shoulder. The C-H stretches will collapse entirely into the <3000 cm⁻¹ alkyl region.

Experimental Protocol

Method: Transmission FT-IR (KBr Pellet) or ATR (Attenuated Total Reflectance).

Step-by-Step Workflow:

  • Sample Prep (Solid State):

    • KBr: Mix 1-2 mg of sample with 200 mg dry KBr. Grind to a fine powder (particle size <2 µm to avoid scattering). Press at 8-10 tons for 2 minutes.

    • ATR: Place neat solid on the diamond crystal. Apply high pressure clamp to ensure uniform contact.

  • Background Scan: Collect 32 scans of air/empty cell to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Routine) or 64 (High Signal-to-Noise)

  • Post-Processing: Apply baseline correction if the broad O-H band causes curvature. Do not smooth excessively, as this may obscure the fine cyclopropane C-H shoulder.

Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for accepting or rejecting a batch based on spectral data.

ValidationLogic Start Start: Acquire Spectrum CheckCN Check 2200-2250 cm⁻¹ (Nitrile Region) Start->CheckCN FailCN FAIL: Precursor Contamination (Nitrile present) CheckCN->FailCN Peak Detected CheckCO Check 1680-1750 cm⁻¹ (Carbonyl Region) CheckCN->CheckCO Baseline Flat FailEster FAIL: Ester Impurity (Peak > 1730 cm⁻¹) CheckCO->FailEster Center > 1730 CheckRing Check 3000-3100 cm⁻¹ (Cyclopropane C-H) CheckCO->CheckRing Center 1680-1710 FailRing FAIL: Ring Opening/Degradation CheckRing->FailRing Absent CheckPattern Check 800-850 cm⁻¹ (1,3,5-Subst. Pattern) CheckRing->CheckPattern Present (Shoulder) CheckPattern->FailRing Ambiguous/Wrong Pattern Pass PASS: Identity Validated CheckPattern->Pass Bands Visible

Figure 1: Step-wise spectral decision tree for validating 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for general IR peak assignments).

  • NIST Chemistry WebBook. Cyclopropanecarboxylic acid, IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Used for cyclopropane ring C-H and deformation mode correlation).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for 1,3,5-trisubstituted benzene out-of-plane bending modes).

  • PubChem. 3,5-Dimethoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link] (Source for methoxy/aromatic core comparison).

Sources

Bioisosteric replacement using 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement Strategy: 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, DMPK Leads

Executive Summary

In the optimization of carboxylic acid-containing pharmacophores—particularly within GPR40 (FFAR1) agonists and EP4 receptor antagonists—the linker region between the aromatic lipophilic tail and the polar headgroup is a critical determinant of metabolic stability and on-target potency.

This guide evaluates 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid as a superior bioisosteric replacement for standard phenylacetic acid and gem-dimethyl linkers. By introducing the cyclopropyl moiety, researchers can achieve a "Goldilocks" balance: locking the bioactive conformation (reducing entropic penalty) while blocking metabolic soft spots without the lipophilic penalty associated with acyclic alkylation.

Comparative Analysis: The Structural Landscape

We compare three distinct linker architectures. The objective is to optimize a hypothetical GPR40 agonist lead where the pharmacophore requires an aromatic ring spaced one carbon away from a carboxylate.

The Contenders
FeatureCandidate A: Unsubstituted Candidate B: gem-Dimethyl Candidate C: Cyclopropyl (The Product)
Structure 2-(3,5-dimethoxyphenyl)acetic acid2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid1-(3,5-dimethoxyphenyl)cyclopropanecarboxylic acid
Conformation Highly Flexible (Free rotation)Restricted (Thorpe-Ingold effect)Rigid (Conformational Lock)
ClogP ~1.8 (Baseline)~2.6 (+0.8 lipophilicity penalty)~2.1 (Moderate increase)
Metabolic Liability Benzylic oxidation; Rapid GlucuronidationMethyl group oxidation (CYP3A4); Acyl-glucuronidationMetabolically Inert Linker; Steric Shielding of COOH
Binding Entropy High penalty (flexible → rigid)Moderate penaltyLow penalty (Pre-organized)
Critical Insight: The Lipophilicity/Rigidity Trade-off

While Candidate B (gem-dimethyl) successfully restricts conformation via the Thorpe-Ingold effect, it adds significant lipophilicity (two methyl groups). This often leads to poor solubility and increased non-specific binding. Candidate C (Cyclopropyl) achieves the same conformational restriction but with a smaller molecular volume and lower lipophilicity (LogP) impact, as the methylene carbons are "tied back" into a strained ring.

Mechanistic Rationale & Performance Data[4][5]

Conformational Entropy & Potency

The cyclopropane ring fixes the bond angle between the aromatic ring and the carbonyl carbon at approximately 60°, forcing the substituents into a rigid arrangement. This "pre-organization" minimizes the entropy loss (


) upon binding to the receptor.
  • Observation: In GPR40 agonist SAR studies, replacing a flexible methylene linker with a cyclopropyl group typically results in a 5–10x increase in potency due to this entropic advantage.

Metabolic Blockade (The "Metabolic Shield")

The 3,5-dimethoxyphenyl ring is electron-rich, making it prone to oxidative metabolism. However, the primary failure mode for phenylacetic acids is often acyl glucuronidation , leading to reactive metabolites (acyl glucuronides) that cause idiosyncratic toxicity.

  • Mechanism: The steric bulk of the cyclopropane ring adjacent to the carboxylic acid hinders the approach of UDP-glucuronosyltransferase (UGT) enzymes, significantly reducing the rate of glucuronidation compared to the open-chain analogs.

  • CYP Stability: Unlike the gem-dimethyl group, which presents exposed methyl hydrogens susceptible to CYP-mediated

    
    -oxidation, the cyclopropyl C-H bonds have high bond dissociation energy (~106 kcal/mol) and are resistant to radical abstraction by Cytochrome P450.
    
Representative Experimental Data (Simulated based on Class SAR)
ParameterCandidate A (Open Chain)Candidate B (gem-Dimethyl)Candidate C (Cyclopropyl)
GPR40 EC50 (nM) 120158
HLM Intrinsic Clearance (µL/min/mg) >100 (High)45 (Moderate)<12 (Low)
t1/2 (Rat, IV) 0.8 h2.5 h4.2 h
Aqueous Solubility (pH 7.4) HighLowModerate

Note: Data represents typical fold-changes observed in phenylacetic acid to phenylcyclopropane bioisosteric switches.

Visualizing the Advantage

The following diagram illustrates the metabolic fate and conformational landscape of the three candidates.

Bioisostere_Logic cluster_0 Candidate A: Flexible Linker cluster_1 Candidate B: gem-Dimethyl cluster_2 Candidate C: Cyclopropyl (Target) A Phenylacetic Acid (High Entropy) A_Met Rapid Glucuronidation (Toxicity Risk) A->A_Met UGT Access Easy C 1-Phenylcyclopropane (Rigid & Compact) A->C Bioisosteric Upgrade B gem-Dimethyl Analog (High Lipophilicity) B_Met Methyl Oxidation (CYP Liability) B->B_Met Exposed Methyls B->C Lipophilicity Optimization C_Met Metabolically Stable (Steric Shield) C->C_Met UGT Blocked C_Pot High Potency (Low Entropy Loss) C->C_Pot Pre-organized

Figure 1: Decision logic for bioisosteric replacement. The cyclopropyl moiety (Green) offers the optimal balance of stability and potency compared to flexible (Red) or lipophilic (Yellow) alternatives.

Experimental Protocol: Synthesis & Validation

To validate this replacement in your own scaffold, follow this robust synthesis and stability assay.

Synthesis of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid

Rationale: This protocol utilizes a phase-transfer catalyzed double alkylation of the nitrile, followed by hydrolysis. This is superior to the Kulinkovich reaction for electron-rich rings as it avoids titanium-mediated side reactions with methoxy groups.

Reagents:

  • 3,5-Dimethoxyphenylacetonitrile (Starting Material)

  • 1,2-Dibromoethane (Cyclization agent)

  • 50% NaOH (aq)

  • Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)

Step-by-Step Protocol:

  • Alkylation:

    • In a 250 mL round-bottom flask, charge 3,5-dimethoxyphenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.5 eq).

    • Add TEBA (0.05 eq).

    • Add 50% aqueous NaOH (4.0 eq) dropwise while vigorously stirring. Caution: Exothermic.

    • Heat to 50°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of nitrile.

    • Workup: Dilute with water, extract with diethyl ether (3x). Wash organics with brine, dry over MgSO4, and concentrate to yield 1-(3,5-dimethoxyphenyl)cyclopropanecarbonitrile.

  • Hydrolysis:

    • Suspend the crude nitrile in ethylene glycol (solvent allows higher temp than water/ethanol).

    • Add KOH pellets (4.0 eq).

    • Reflux at 160°C for 12 hours.

    • Workup: Cool to RT, dilute with water. Wash with ether (to remove unreacted neutrals).

    • Acidify the aqueous layer to pH 2 with 6N HCl. The product will precipitate.

    • Filter the white solid and recrystallize from Ethanol/Water.

Metabolic Stability Assay (Microsomal Stability)

Objective: Confirm the "Metabolic Shield" effect.

  • Preparation: Prepare 1 µM solutions of Candidate A, B, and C in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Success Criterion: Candidate C should exhibit a

      
       that of Candidate A.
      

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (See Chapter on Ring Bioisosteres).
  • Luo, J., et al. (2012).[1] A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents.[1][2] PLoS ONE, 7(10), e46300.[1] Link

  • Organic Syntheses. (1988). Cyclopropanecarboxylic Acid.[3] Organic Syntheses, Coll. Vol. 6, p.327. Link

  • Barnes, P., et al. (2008). Optimization of a series of GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6501-6504.

Sources

Comparative Potency of Dimethoxyphenyl vs. Diethoxyphenyl Cyclopropane Analogs: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the cyclopropane ring is a highly valued structural motif used to restrict the conformational flexibility of pharmacophores. When functionalized with electron-rich aromatic systems—specifically dimethoxyphenyl (DMP) and diethoxyphenyl (DEP) groups—the resulting analogs exhibit divergent target selectivities and potency profiles. This guide provides an objective, data-driven comparison of DMP versus DEP cyclopropane analogs, detailing how subtle shifts in steric bulk and lipophilicity dictate their pharmacological utility across different biological targets.

Structural & Mechanistic Rationale

The Cyclopropane Core: Conformational Rigidity

The cyclopropane ring acts as a rigid spacer, locking the dihedral angle between the aromatic ring and the functional side chain (e.g., an amine or carbonyl group). By pre-organizing the molecule into a bioactive conformation, the entropic penalty typically incurred upon target binding is significantly reduced, leading to enhanced potency[1].

Dimethoxyphenyl (DMP): Precision in Narrow Clefts

DMP cyclopropanes, such as the analogs of 2,5-dimethoxy-4-iodoamphetamine (DOI), are highly potent ligands for G-protein coupled receptors (GPCRs), particularly the 5-HT2 receptor family[1].

  • Mechanistic Causality: The methoxy groups present a compact steric profile with limited rotational freedom. This geometry allows the compound to penetrate narrow binding clefts. The oxygen atoms serve as precise hydrogen bond acceptors, interacting directly with specific serine or threonine residues in the GPCR pocket. Expanding these methoxy groups to ethoxy groups in this context often results in a steep drop in affinity due to severe steric clashing[1].

Diethoxyphenyl (DEP): Exploiting Hydrophobic Pockets

Conversely, DEP cyclopropanes excel in targeting enzymes with expansive, lipophilic active sites. The addition of two methylene units (from methoxy to ethoxy) significantly increases the molecule's partition coefficient (LogP) and van der Waals volume.

  • Mechanistic Causality: In the development of Chikungunya virus (CHIKV) nsP2 protease inhibitors, the 3,4-diethoxyphenyl group, coupled with a cyclopropane ring, drives potency by maximizing hydrophobic packing within the protease's central active site[2]. Similar hydrophobic principles are observed in the design of PDE4D inhibitors, where diethoxyphenyl moieties enhance target selectivity and functional potency by occupying larger hydrophobic sub-pockets[3].

Fig 1: Pharmacophore logic dictating target selectivity of DMP vs DEP analogs.

Comparative Potency Data

The following table synthesizes the quantitative performance of representative DMP and DEP cyclopropane analogs across their respective primary targets.

Analog PharmacophoreRepresentative TargetSteric Bulk (Volume)Estimated LogPTypical Potency (IC50/Ki)Primary Interaction Modality
Dimethoxyphenyl (DMP) 5-HT2A / 5-HT2C (GPCRs)Lower~2.5 - 3.01 - 10 nM Tight pocket fit, targeted H-bonding
Diethoxyphenyl (DEP) CHIKV nsP2 ProteaseHigher~3.5 - 4.53 - 5 µM Broad van der Waals, hydrophobic packing
Diethoxyphenyl (DEP) PDE4D EnzymeHigher~3.5 - 4.510 - 75 nM Hydrophobic pocket occupation

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the potency of these analogs, researchers must employ rigorous, self-validating workflows. Below are the standard protocols for synthesizing and screening these compounds.

Fig 2: Step-by-step experimental workflow for analog synthesis and validation.
Protocol 1: Stereoselective Synthesis and Resolution
  • Corey-Chaykovsky Cyclopropanation: React the corresponding DMP or DEP cinnamic esters with dimethylsulfoxonium methylide.

    • Causality: This reaction is specifically chosen because it reliably yields the trans-cyclopropane geometry, which is biologically active, avoiding the steric hindrance of the cis-isomer.

    • Self-Validation: Obtain 1H-NMR spectra. The coupling constants (J-values) of the cyclopropyl protons (typically J ≈ 4-6 Hz for trans) definitively confirm the stereochemistry before proceeding.

  • Chiral HPLC Resolution: Separate the resulting racemic mixture into its constituent enantiomers (e.g., 1R,2S vs. 1S,2R) using a preparative chiral stationary phase column[1].

    • Causality: Biological targets are highly stereoselective. Testing racemates obscures true potency and structure-activity relationships (SAR).

    • Self-Validation: Test both the eutomer (active) and distomer (inactive) in parallel. A high eudismic ratio (>100-fold difference in potency) confirms that the observed biological activity is target-specific and not an artifact of non-specific chemical reactivity.

Protocol 2: Target-Specific Functional Validation (Receptor/Enzyme Assays)
  • Competitive Displacement (For DMP Analogs): Incubate cloned 5-HT2A receptor membranes with 1 nM [3H]-ketanserin and varying concentrations of the DMP cyclopropane analog (10^-11 to 10^-5 M)[1].

  • FRET-Based Cleavage Assay (For DEP Analogs): Incubate recombinant CHIKV nsP2 protease with a fluorogenic peptide substrate and varying concentrations of the DEP analog[2].

  • Data Normalization:

    • Causality: Direct measurement of target engagement requires a baseline to rule out false positives from compound aggregation or assay interference.

    • Self-Validation: In the DMP assay, define non-specific binding using 10 µM mianserin. In the DEP assay, include a known protease inhibitor as a positive control. This normalizes the data across different assay plates, ensuring day-to-day reproducibility and creating a self-validating baseline.

References

  • [1] trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. nih.gov.1

  • [2] Design and Validation of Novel Chikungunya Virus Protease Inhibitors. nih.gov. 2

  • [3] PDE4D: A Multipurpose Pharmacological Target. mdpi.com.3

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Safety Operating Guide

Navigating the Disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. While this compound may not be explicitly listed as a hazardous substance, a cautious and informed approach to its disposal is paramount.

Hazard Assessment and Characterization: The "Know Your Waste" Principle

Before any disposal procedures can be initiated, a thorough understanding of the potential hazards associated with 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid is essential. In the absence of a specific Safety Data Sheet (SDS), a conservative assessment based on its chemical structure and data from analogous compounds is a prudent starting point.

Structural Analogs and Potential Hazards:

  • Cyclopropanecarboxylic Acid: The parent carboxylic acid can be corrosive and cause severe skin and eye damage.[1][2][3][4]

  • Aromatic Carboxylic Acids: Similar compounds can be irritants and may be harmful if swallowed.[5]

  • Dimethoxy-substituted Phenyl rings: While the dimethoxy groups themselves are not typically associated with high toxicity, the overall molecule's properties must be considered.

Based on this analysis, 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid should be handled as a potentially hazardous substance. The primary concerns are its potential corrosivity and irritant properties.

Quantitative Data Summary

PropertyValue/ClassificationSource/Rationale
Physical State Solid (powder or crystalline)Typical for this type of organic acid.
Potential Hazards Skin Irritation, Serious Eye Irritation, CorrosivityBased on analogs like Cyclopropanecarboxylic acid.[1][2][3][4][6]
Environmental Hazards Not explicitly classified, but release into the environment should be avoided.[5][7][8]Prudent practice for all synthetic chemicals.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe and compliant disposal of 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid. This workflow emphasizes waste segregation and proper containment to prevent accidental mixing of incompatible materials and to ensure the safety of all personnel.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles or Glasses with Side Shields: To protect against potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-Toed Shoes: A standard requirement for all laboratory work.

Step 2: Waste Segregation - The Foundation of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal by your institution's environmental health and safety (EHS) office or a licensed waste disposal company.[9][10]

  • Solid Waste Container: Designate a specific, clearly labeled container for solid chemical waste. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Avoid Mixing: Do not mix 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid with other chemical waste, especially strong oxidizing agents, bases, or different classes of organic compounds.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid" and the words "Hazardous Waste".[9] Do not use abbreviations or chemical formulas.

Step 3: Containment and Storage - Ensuring a Secure Waste Stream

Once the waste is segregated, proper containment and storage are crucial while it awaits final disposal.

  • Container Integrity: Ensure the waste container is in good condition, with a tightly sealing lid to prevent leaks or spills.[9][10]

  • Storage Location: Store the sealed waste container in a designated and well-ventilated chemical waste accumulation area. This area should be away from general laboratory traffic and clearly marked.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal - The Hand-off to a Professional

Under no circumstances should 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid be disposed of down the drain or in the regular trash.[11]

  • Contact Your EHS Office: Your institution's Environmental Health and Safety office is the primary point of contact for arranging the disposal of chemical waste. They will have specific procedures and schedules for waste pickup.

  • Licensed Waste Disposal Company: The EHS office will coordinate with a licensed and reputable chemical waste disposal company for the final treatment and disposal of the material, likely through incineration at a permitted facility.[10][12]

Logical Framework for Disposal Decisions

The decision-making process for the disposal of any laboratory chemical should follow a logical and systematic path to ensure safety and compliance.

Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition A Identify Chemical for Disposal: 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid B Consult Safety Information (SDS for analogs, institutional guidelines) A->B C Don Appropriate PPE B->C D Segregate as Solid Chemical Waste C->D E Use a Labeled, Compatible Container D->E F Store in Designated Waste Area E->F G Arrange for Pickup by EHS/Licensed Vendor F->G H Transportation by Licensed Hauler G->H I Final Disposal at a Permitted Facility (e.g., Incineration) H->I

Caption: Disposal workflow for 1-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid.

Spill Management: Immediate and Effective Response

In the event of a spill, a prompt and correct response is crucial to mitigate any potential hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[13] Place the swept material and any contaminated cleaning materials (e.g., paper towels) into the designated solid chemical waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

References

  • JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • University of North Carolina at Chapel Hill Environment, Health and Safety. (2024, August 9). EHS Fact Sheet: Disposal of Solid Nonhazardous Waste.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • United States Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • United States Environmental Protection Agency. (2025, September 22). Hazardous Waste Recycling.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclopropanecarboxylic acid.
  • ECHEMI. (n.d.). BOC-L-Phenylalanine SDS, 13734-34-4 Safety Data Sheets.
  • ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • Fisher Scientific. (2010, November 11). SAFETY DATA SHEET - 1-Hydroxy-1-cyclopropanecarboxylic acid.
  • Cornell University Environmental Health and Safety. (n.d.). 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals.
  • Clean Management Environmental Group. (n.d.). Nonhazardous Waste Disposal (TSDF) Facility.
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  • TCI Chemicals. (2025, June 27). SAFETY DATA SHEET - 1,1-Dimethoxycyclopentane.
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